Cloperastine Hydrochloride

Catalog No.
S567253
CAS No.
3703-76-2
M.F
C20H25Cl2NO
M. Wt
366.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cloperastine Hydrochloride

CAS Number

3703-76-2

Product Name

Cloperastine Hydrochloride

IUPAC Name

1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;hydrochloride

Molecular Formula

C20H25Cl2NO

Molecular Weight

366.3 g/mol

InChI

InChI=1S/C20H24ClNO.ClH/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;/h1,3-4,7-12,20H,2,5-6,13-16H2;1H

InChI Key

UNPLRYRWJLTVAE-UHFFFAOYSA-N

SMILES

Array

Synonyms

1-(2-((4-chloro-alpha-phenylbenzyl)oxy)ethyl)piperidine, cloperastine, cloperastine hydrochloride

Canonical SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Cloperastine hydrochloride is a diarylmethane.
See also: Cloperastine (has active moiety).

Cloperastine mechanism of action antitussive

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Pharmacology and Key Targets

Cloperastine is a centrally-acting antitussive with a distinct non-opioid profile. Its effects are mediated through interactions with several molecular targets, as summarized in the table below.

Target Interaction/Effect Reported Affinity/Potency (where available) Functional Outcome
Sigma-1 Receptor (σ1) [1] Ligand (suggested agonist) Ki = 20 nM [1] Contributes to central antitussive efficacy; precise role in cough suppression is not fully defined.
GIRK Channels [2] [1] [3] "Potent" blocker [1] IC50 = 1 μM (for GIRK currents in HEK cells) [2] Reduces neuronal hyperexcitability in the brainstem, which is implicated in respiratory dysfunction.
Histamine H1 Receptor [4] [1] [3] Antagonist Ki = 3.8 nM [1] Contributes to antispasmodic (bronchodilatory) activity; may be linked to sedative side effects.
Muscarinic Acetylcholine Receptors [1] Anticholinergic Information from source [1] This activity is thought to contribute to side effects rather than the primary therapeutic action.
Cough Center (Medulla) [4] [5] [6] Inhibition Information from source [4] Directly suppresses the bulbar cough center without depressing the respiratory center.

Beyond the primary targets listed above, preclinical studies suggest other pathways may be involved. Cloperastine also exhibits papaverine-like spasmolytic activity, leading to bronchodilation, and has demonstrated antiserotonergic effects in vitro, which may contribute to its overall efficacy in reducing cough and bronchospasm [5].

Proposed Neuro-Mechanism of Action

Research indicates that cloperastine's antitussive effect is not due to a single action but rather an integrated effect on brainstem neuronal networks [2]. A key mechanism involves the modulation of GABAergic signaling in brainstem nuclei that control breathing, such as the Locus Coeruleus (LC) and the Dorsal Tegmental Nucleus (DTN).

The following diagram illustrates this proposed mechanism for improving respiratory abnormalities, based on findings from studies on Mecp2-null mice [2]:

G cluster_key Key Experimental Findings A Cloperastine (CPS) Application B Blocks GIRK Channels on GABAergic Terminals A->B C Enhanced GABA Release B->C Presynaptic Effect D Increased sIPSCs in Locus Coeruleus (LC) Neurons C->D Activates GABAA & GABAB Receptors E Inhibition of Neuronal Firing in LC & Dorsal Tegmental Nucleus D->E F Improved Breathing Patterns (Reduced Apneas) E->F

Proposed cellular mechanism of cloperastine in the brainstem.

Supporting Experimental Evidence:

  • Whole-cell patch clamp recordings in brainstem slices from mice showed that 10 μM cloperastine inhibited the firing activity of neurons in the Locus Coeruleus (LC) and Dorsal Tegmental Nucleus (DTN). This inhibitory effect was reversed by the GABAA receptor antagonist bicuculline (20 μM), confirming the role of GABAergic transmission [2].
  • Voltage-clamp studies further revealed that cloperastine (10 μM) increased the frequency of GABAergic spontaneous inhibitory postsynaptic currents (sIPSCs) in LC cells. This increase was blocked by the GABAB receptor antagonist phaclofen, suggesting a presynaptic mechanism involving GABAB autoreceptors [2].
  • In HEK cells transfected with GIRK channel subunits, cloperastine application potently blocked GIRK currents with an IC50 of 1 μM [2].

Experimental Protocols for Key Studies

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the pivotal studies.

Citric Acid-Induced Cough Model in Guinea Pigs [7]

This protocol evaluates the antitussive efficacy of cloperastine in a direct comparison with other agents.

  • Animals: Dunkin Hartley guinea pigs (200-250 g) of both sexes.
  • Drug Administration: Cloperastine (6, 12, 24 mg/kg) and comparator drugs (e.g., codeine, dextromethorphan, gefapixant) were administered orally by gavage 30 minutes before cough challenge.
  • Cough Induction: Unrestrained animals were placed in a transparent chamber (2500 cm³) and exposed to an aerosol of 0.4 M citric acid for 7 minutes, followed by a 7-minute observation period.
  • Cough Quantification: Cough events were manually counted in real-time by trained observers blinded to the treatment groups. Acoustic data were simultaneously recorded using a microphone and analyzed with Audacity software (version 3.6.4) to validate manual counts.
  • Key Outcome Measures: Total number of coughs, latency to the first cough, and cough intensity.
Electrophysiology in Brainstem Slices and HEK Cells [2]

This protocol elucidates the cellular and molecular mechanisms of cloperastine.

  • Brainstem Slice Preparation: Brainstems from Mecp2-null and wild-type mice were sliced for recording.
  • Cell Transfection: HEK cells were transfected with cDNA for rat GIRK1 (Kir3.1), GIRK2 (Kir3.2), and/or GIRK4 (Kir3.4) subunits using Lipofectamine 2000.
  • Electrophysiology:
    • Whole-cell patch clamp was performed on LC and DTN neurons in brainstem slices to record firing activity and sIPSCs.
    • Single-electrode whole-cell voltage clamp was performed on transfected HEK cells to record GIRK currents.
  • Drug Application: Cloperastine was applied at 10 μM for neuronal recordings and at varying concentrations for IC50 determination in HEK cells. Specific receptor antagonists like bicuculline (20 μM) and phaclofen were used to probe mechanisms.
  • Data Analysis: Recordings were low-pass filtered at 2 kHz, digitized at 10 kHz, and analyzed offline using pCLAMP 10 software.

Emerging and Off-Target Biological Activities

Recent studies have uncovered potential repurposing opportunities for cloperastine, highlighting effects beyond cough suppression.

Activity/Model Observed Effect Proposed Mechanism
Anti-inflammatory (LPS-induced Sepsis in mice) [8] [9] Reduced IL-6 levels in lungs and serum; improved survival; ameliorated hypothermia and kidney pathology. Activation of the Akt/GSK3β/Nrf2 signaling pathway, leading to reduced expression of pro-inflammatory cytokines.
Anticancer (Esophageal Squamous Cell Carcinoma - ESCC) [10] Inhibition of ESCC cell proliferation and tumor growth in vitro and in vivo. Suppression of mitochondrial oxidative phosphorylation by downregulating key complex I (NDUFA1, NDUFS5) and IV (COX6B1) subunits.
Improvement of Breathing in Rett Syndrome Models [2] Decreased occurrence of apneas and reduced breath frequency variation in Mecp2-null mice. Inhibition of brainstem neuronal hyperexcitability via GIRK channel blockade and enhanced GABA release, as detailed in the mechanism above.

Conclusion for Researchers

  • Central suppression of the cough center.
  • Potent blockade of GIRK channels.
  • Modulation of GABAergic neurotransmission in key brainstem nuclei.

The recent discoveries of its anti-inflammatory and anticancer properties via modulation of the Nrf2 pathway and mitochondrial respiration open promising new avenues for therapeutic repurposing. Further research is warranted to fully elucidate the contribution of its sigma-1 receptor agonism to its overall pharmacological profile.

References

Quantitative Binding Affinity and Antiviral Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key data point for cloperastine and places it in the context of other sigma-1 receptor ligands with documented antiviral effects.

Compound Therapeutic Category Sigma-1 Receptor Affinity (Ki, nM) Antiviral Activity (Tested Against)
Cloperastine Antitussive 19 (IC50) [1] In vitro screens; potential activity against CoVs [1]
Haloperidol Antipsychotic N/A (Non-selective ligand) CoVs, EBV [1]
Amiodarone Antiarrhythmic 1.4–2.1 [1] SARS-CoV, SARS-CoV-2, EBOV, HCV [1]
Amitriptyline Antidepressant 216-300 [1] HCV, FLUAV (H5N1) [1]
Azelastine Antihistaminic 274 (IC50) [1] HCV [1]

Note: The value for Cloperastine is cited as an IC50 from internal data of a research organization [1]. A lower Ki or IC50 value indicates a stronger binding affinity.

Experimental Evidence and Putative Mechanism

While a full crystal structure of cloperastine bound to the sigma-1 receptor is not available, its role has been identified through large-scale drug repurposing screens and subsequent mechanistic studies.

  • Identification as a Hit: Cloperastine was frequently identified in unbiased in vitro drug repurposing screens designed to find compounds with antiviral activity against coronaviruses, including SARS-CoV-2. These screens revealed that several drugs with known sigma receptor binding capabilities could inhibit viral infection [1].
  • Putative Antiviral Mechanism: The proposed mechanism involves the sigma-1 receptor's role in managing Endoplasmic Reticulum (ER) stress. Coronaviruses, including SARS-CoV-2, hijack the host cell's ER to replicate. The viral protein Nsp6 interacts directly with the sigma-1 receptor. By binding to the sigma-1 receptor, ligands like cloperastine may interfere with this virus-host interaction, modulating the ER stress response and thereby inhibiting viral replication [2] [1].
  • Additional Mechanistic Insight: Recent research has also shown that cloperastine can inhibit mitochondrial oxidative phosphorylation. This effect on cellular metabolism was identified as the mechanism by which it suppresses the proliferation of esophageal squamous cell carcinoma. While not directly linked to its sigma-1 binding or antiviral effects, this demonstrates a broader impact on key cellular energy pathways [3].

The following diagram illustrates the experimental workflow used to identify and characterize sigma receptor ligands like cloperastine for antiviral activity.

G Start Start: In Vitro Drug Screen A Identification of Hit Compound (e.g., Cloperastine) Start->A B Binding Affinity Assay (Determination of Ki/IC50) A->B C In Vitro Antiviral Validation (Plaque Reduction, qPCR, Cytotoxicity) B->C D Mechanism of Action Studies C->D D1 Protein-Protein Interaction Assays D->D1 D2 ER Stress Response Analysis D->D2 D3 Metabolic Pathway Analysis (e.g., OXPHOS) D->D3 E Data: Potential Antiviral Candidate D->E

Experimental workflow for characterizing sigma receptor ligands.

Formulation and Analytical Techniques

Research into advanced formulations and precise analytical methods supports the further investigation and potential application of cloperastine.

  • Controlled-Release Nanoparticles: To improve its therapeutic profile, studies have successfully developed modified-release nanoparticles containing cloperastine HCl. These formulations use polymers like HPMC and HPC to create nanoparticles (~20-50 nm) that enable a prolonged drug release profile, with over 70% of the drug released after 8 hours. This can help reduce dosing frequency [4].
  • Analytical Methods for Characterization: A specific HPLC method has been developed and validated to identify and quantify up to five potential impurities in cloperastine hydrochloride bulk drug substance, which is critical for ensuring product quality and purity [5].

References

Cloperastine HCl histamine H1 receptor antagonist potency

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Interaction & Binding Profile

Cloperastine functions as a histamine H1 receptor antagonist. Research using homology modeling and molecular docking reveals that its binding affinity and inhibitory action are facilitated by specific hydrogen bonding interactions with key amino acid residues within the HRH1 binding pocket [1].

The table below summarizes the key residues involved in binding cloperastine and its derivatives:

Key Binding Residue Role in Binding
MET 183 Forms strong hydrogen bonds with cloperastine and its derivatives [1].
THR 184 Important determinant residue for hydrogen bonding [1].
ILE 187 Plays a key role in receptor binding through hydrogen bonding [1].

Among designed derivatives, 1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}-4-methylenepiperidine showed superior docking results, suggesting potential for higher affinity than the parent cloperastine molecule [1].

Experimental Protocols for HRH1 Interaction Studies

The following methodology outlines the primary steps for predicting the HRH1 structure and studying ligand binding, as described in the search results [1].

G Start Start: Target Identification Seq Obtain Target Sequence (UniProt KB: P35367) Start->Seq Templ Template Identification & Alignment (PDB: 3RZE_A via BLAST) Seq->Templ Model Homology Modeling (MODELLER9V7) Templ->Model MD Molecular Dynamics Simulation (NAMD 2.8, CHARMM27) Model->MD Valid Structure Validation (PROCHECK, VERIFY3D, ERRAT) MD->Valid Site Active Site Prediction (CASTp) Valid->Site Dock Ligand Docking (FRED) Site->Dock End Binding Analysis Dock->End

Workflow for homology modeling and docking of HRH1 with cloperastine analogues.

1. Target and Template Identification

  • Target Sequence: The amino acid sequence for the human histamine H1 receptor (HRH1) with UniProt KB Accession ID P35367 is obtained [1].
  • Template Search: A BLAST search against the Protein Data Bank (PDB) is performed. The crystal structure of the histamine H1 receptor lysozyme chimera (PDB ID: 3RZE_A) is identified as a suitable template due to its high sequence identity [1].

2. 3D Model Building and Refinement

  • Homology Modeling: An initial three-dimensional structure of HRH1 is built using specialized software like MODELLER9V7, which generates multiple models based on comparative structure modeling. The model with the lowest objective function is selected [1].
  • Structure Refinement: The predicted model is refined using Molecular Dynamics (MD) Simulation with software such as NAMD 2.8 and a force field like CHARMM27. This step stabilizes the protein structure in terms of Root Mean Square Deviation (RMSD) [1].

3. Structure Validation

  • The final model's reliability is confirmed using structure validation tools [1]:
    • PROCHECK: Analyzes the stereo-chemical quality via a Ramachandran plot.
    • VERIFY3D: Assesses the compatibility of the model with its amino acid sequence.
    • ERRAT: Evaluates the overall model quality based on non-bonded atomic interactions.

4. Active Site Prediction and Docking

  • Active Site Identification: The possible binding sites on the validated HRH1 model are predicted using servers like CASTp [1].
  • Ligand Docking: A library of ligand molecules (e.g., cloperastine and its derivatives) is designed. Docking studies are performed using programs like FRED to gain insights into binding conformations and interactions [1].

Pharmacological Context & Repurposing Potential

While detailed potency data (IC50/Ki) is unavailable, cloperastine's H1 antagonist activity underlies its approved use as an antitussive and leads to investigated repurposing applications.

Aspect Description
Primary Approved Use Pivotol antitussive (cough suppressant) used for coughs associated with respiratory diseases [2].
Mechanism as Antitussive Suppresses the cough center and inhibits G protein-coupled inwardly rectifying potassium (GIRK) channel currents [2].
Documented Side Effects Sedation, somnolence, and tussive effect, which are consistent with its H1 receptor antagonism [1].
Repurposing Potential (Research) Selectively kills cisplatin-resistant human cancer cells (e.g., HeLa cisR, A549 cisR) in a manner dependent on FGF13 expression [3].

Key Information Limitations

  • Lack of Direct Potency Metrics: The search results do not provide classic quantitative potency data (e.g., IC50 or Ki values) for cloperastine's binding to HRH1, which makes direct comparison with other H1 antagonists difficult.
  • In Silico Focus: The most detailed data comes from computational molecular modeling studies; experimental validation of these specific binding interactions is not covered in the provided results [1].

References

Cloperastine hydrochloride ATC classification R05DB21

Author: Smolecule Technical Support Team. Date: February 2026

Core Drug Profile

The table below summarizes the fundamental technical identifiers and chemical data for Cloperastine Hydrochloride.

Attribute Detail
Recommended INN Cloperastine [1]
ATC Code R05DB21 [1] [2] [3]
Therapeutic Category Cough suppressant (Antitussive) [1] [4] [3]
Molecular Formula C₂₀H₂₄ClNO•HCl [3]
CAS Registry Number 14984-68-0 [3]
Chemical Name Piperidine, 1-[2-[(4-chlorophenyl)phenylmetoxy]ethyl]- hydrochloride [1]
Remarks Diphenhydramine derivative [3]

Pharmacology & Mechanism of Action

This compound is a non-narcotic antitussive with a multi-targeted mechanism of action that differentiates it from opioid-derived alternatives [4]. Its effects are mediated through several pathways:

  • Central Cough Suppression: The primary action is the suppression of the cough center located in the medulla oblongata, reducing the cough reflex without associated respiratory depression or narcotic effects [4] [5].
  • Peripheral Actions: The drug also exhibits additional properties:
    • Antihistaminic (H1 receptor blockade): Helps mitigate coughs with an allergic component [5].
    • Anticholinergic Action: Reduces mucus production in the airways and helps relax bronchial muscles [5].
    • Local Anesthetic Effect: Acts directly on sensory nerves in the respiratory tract, providing a numbing effect that further suppresses the cough reflex [5].

The following diagram illustrates this multi-pathway mechanism:

G Cloperastine This compound Central Central Action (Medulla Oblongata) Cloperastine->Central Peripheral Peripheral Actions Cloperastine->Peripheral CoughCenter Inhibition of Cough Center Central->CoughCenter Antihistaminic H1 Receptor Blockade (Antihistaminic) Peripheral->Antihistaminic Anticholinergic Muscarinic Receptor Blockade (Anticholinergic) Peripheral->Anticholinergic Anesthetic Local Anesthetic Effect (Sensory Nerve Numbing) Peripheral->Anesthetic NoNarcotic No Narcotic Effects No Respiratory Depression CoughCenter->NoNarcotic Result Suppression of Cough Reflex NoNarcotic->Result Antihistaminic->Result Anticholinergic->Result Anesthetic->Result

Cloperastine's multi-targeted antitussive mechanism without narcotic effects.

Pharmacokinetic & Clinical Data

For a researcher's perspective, the following table consolidates key pharmacological and clinical data from preclinical and clinical studies.

Parameter Detail
Defined Daily Dose (DDD) 60 mg (oral, expressed as hydrochloride) [2]
Onset of Action (Oral) 20-30 minutes after administration [4]
Duration of Action 3-4 hours for a single dose [4]
Common Adult Dosage 10-20 mg three times daily [4]
Key Preclinical Findings Acts on cough center without depressing respiratory center; no negative cardiocirculatory effects [4].
Efficacy & Tolerability Shown to be effective in various cough types (e.g., persistent dry cough); generally well-tolerated with a favorable side effect profile compared to codeine [4].

Technical & Experimental Insights

This section provides information relevant to experimental protocols and product development based on available data.

  • Drug Formulations & Purity: In pharmaceutical development, this compound is categorized by purity grades, primarily 98% and 99%, which are critical for its use as a pharmaceutical intermediate [6]. Common final dosage forms include tablets and syrups, with syrups being particularly suitable for pediatric and geriatric populations [7].
  • Key Experimental Considerations: While the search results do not provide explicit, step-by-step laboratory protocols for synthesizing or testing Cloperastine, they highlight crucial aspects for designing experiments:
    • Pharmacological Assays: Preclinical studies demonstrate that the molecule's efficacy can be evaluated using models measuring cough reflex suppression. A key differentiator is verifying the absence of narcotic effects and respiratory center depression, often a comparative advantage over codeine [4].
    • Analytical Testing: Ensuring high purity (99%) is essential for pharmaceutical applications, implying the use of advanced analytical techniques for quality control [6].
    • Clinical Trial Design: Clinical evidence for efficacy and tolerability has been established in managing cough associated with conditions like bronchitis, focusing on both adult and vulnerable populations [4].

Key Takeaways for Researchers

  • Multi-Mechanistic Profile: Cloperastine's combination of central and peripheral actions offers a non-opioid therapeutic option, which is a significant area of interest in drug development [4] [5].
  • Established Safety Profile: Preclinical and clinical data indicate a profile devoid of narcotic effects and respiratory depression, which are common limitations of opioid-derived antitussives [4].
  • Development Considerations: The market and technical data highlight a focus on high-purity intermediates and diverse formulations (tablets, syrups), pointing to opportunities in novel drug delivery systems and combination therapies [6] [8] [7].

References

Comprehensive HPLC-MS/MS Application Notes and Protocols for the Determination of Cloperastine in Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cloperastine is a centrally-acting antitussive agent widely prescribed for the treatment of cough associated with respiratory conditions. As both a generic medication and a component of combination cold formulations, precise quantification of cloperastine in biological matrices is essential for pharmacokinetic profiling, bioequivalence assessment, and therapeutic drug monitoring. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the gold standard technique for cloperastine determination due to its superior sensitivity, selectivity, and capacity for rapid analysis. These Application Notes and Protocols compile optimized methodologies for the reliable quantification of cloperastine in plasma, encompassing sample preparation, chromatographic separation, mass spectrometric detection, and method validation parameters to support regulatory compliance and research applications in pharmaceutical and clinical settings.

Analytical Method Development

Method Overview and Principles

The determination of cloperastine in plasma utilizes HPLC-MS/MS with electrospray ionization (ESI) operating in positive ion mode. This technique combines high separation efficiency of liquid chromatography with the exceptional sensitivity and specificity of tandem mass spectrometry. The fundamental principle involves the separation of cloperastine from potential interferents in the plasma matrix followed by detection using Multiple Reaction Monitoring (MRM), which tracks specific precursor-to-product ion transitions. The method has been successfully applied to both racemic cloperastine and its individual enantiomers, with the chiral method employing a specialized Chiralpak IA column to resolve enantiomeric forms that may exhibit distinct pharmacokinetic and pharmacodynamic properties [1] [2].

Instrumentation and Equipment
  • HPLC System: Agilent 1200 series binary pump, degasser, autosampler, and thermostatted column compartment or equivalent UHPLC system capable of handling high backpressures
  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6410 QqQ) with electrospray ionization (ESI) source
  • Data System: Mass Hunter or equivalent software for data acquisition and processing
  • Analytical Balance: Capable of weighing to 0.01 mg accuracy
  • Centrifuge: Capable of maintaining 10,000 rpm under refrigerated conditions (4°C)
  • pH Meter: For mobile phase adjustment when required
  • Vortex Mixer and Pipettes: For sample preparation procedures

Method Validation Summary

Key Validation Parameters

The HPLC-MS/MS methods for cloperastine determination have been comprehensively validated according to regulatory guidelines for bioanalytical method validation. The validation establishes method reliability, reproducibility, and suitability for its intended purpose in pharmacokinetic studies and therapeutic drug monitoring.

Table 1: Method Validation Parameters for Cloperastine HPLC-MS/MS Assay

Validation Parameter Results Acceptance Criteria
Linear Range 0.05-10.0 ng/mL (chiral method) [1] Correlation coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.05 ng/mL [1] Signal-to-noise ratio ≥ 5, accuracy and precision within ±20%
Intra-day Precision (RSD) < 13.9% [1] ≤15% for all QCs (except LLOQ: ≤20%)
Inter-day Precision (RSD) < 13.9% [1] ≤15% for all QCs (except LLOQ: ≤20%)
Accuracy (Relative Error) -5.4% to 6.1% [1] Within ±15% for all QCs (except LLOQ: ±20%)
Carryover Not significant ≤20% of LLOQ area in blank sample after ULOQ

Table 2: Additional Validation Parameters for Cloperastine HPLC-MS/MS Assay

Parameter Method Details Acceptance Criteria
Specificity/Selectivity No interference at retention times of cloperastine and IS from six different lots of blank plasma Area response in blank < 20% of LLOQ for analyte and 5% for IS
Matrix Effect Consistent matrix factor across lots CV of normalized matrix factor ≤15%
Recovery Consistent recovery using protein precipitation Consistent and reproducible
Stability Bench-top, processed sample, freeze-thaw, and long-term stability evaluated Within ±15% of nominal concentration
Chromatographic Conditions

Table 3: Optimized Chromatographic Conditions for Cloperastine Determination

Parameter Achiral Method (Combination Formulation) [3] Chiral Method (Enantiomers) [1]
Column C18 column (e.g., 50 × 2.1 mm, 1.8 μm) Chiralpak IA column
Mobile Phase Methanol/5 mM ammonium acetate (80:20, v/v) Acetonitrile-water-ammonium hydroxide (80:20:0.1, v/v/v)
Flow Rate 0.25 mL/min [3] 0.6 mL/min [1]
Injection Volume 2 μL [3] Not specified (typically 5-10 μL)
Column Temperature Ambient Ambient
Run Time 5.5 min [3] Not specified

Experimental Protocols

Sample Preparation Procedure

Principle: Plasma samples require protein precipitation and cleanup to remove matrix components that may interfere with chromatographic separation or cause ion suppression in the mass spectrometer.

Materials:

  • Blank plasma (appropriate to study species)
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Cloperastine standard solutions
  • Internal standard solution (e.g., diphenhydramine [3] or carbinoxamine [1])

Procedure:

  • Standard Solution Preparation: Prepare stock solutions of cloperastine and internal standard at 1.0 mg/mL in DMSO or appropriate solvent. Prepare working solutions in mobile phase by serial dilution.
  • Calibration Standards and QCs: Spike appropriate volumes of working solutions into blank plasma to generate calibration standards (0.05-10.0 ng/mL for chiral method) and quality control samples at low, medium, and high concentrations.
  • Sample Aliquoting: Transfer 100 μL of plasma sample (calibrators, QCs, or study samples) to microcentrifuge tubes.
  • Internal Standard Addition: Add 20 μL of internal standard working solution (e.g., carbinoxamine at 100 ng/mL) to each tube.
  • Protein Precipitation: Add 300 μL of acetonitrile to each tube to precipitate plasma proteins.
  • Vortex and Centrifuge: Vortex mix for 1 minute, then centrifuge at 10,000 rpm for 10 minutes under cooling conditions (4°C).
  • Sample Collection: Transfer the supernatant to autosampler vials for injection.

Notes:

  • For combination formulations containing multiple drugs, the sample preparation may require optimization to ensure adequate recovery of all analytes [3].
  • When analyzing for genotoxic impurities in cloperastine formulations, specialized sample preparation including solid-phase extraction may be required to achieve the necessary sensitivity [4] [5].
Instrumental Configuration and Analysis

LC-MS/MS Instrument Setup:

  • Mobile Phase Preparation:

    • For chiral separation: Prepare acetonitrile-water-ammonium hydroxide (80:20:0.1, v/v/v). Filter through 0.22 μm membrane and degas before use.
    • For achiral separation: Prepare methanol/5 mM ammonium acetate (80:20, v/v). Adjust pH if necessary.
  • Mass Spectrometer Operation:

    • Ion Source: Electrospray ionization (ESI) in positive mode
    • Source Parameters:
      • Drying gas temperature: 350°C
      • Drying gas flow: 12 L/min
      • Nebulizer pressure: 40 psi
      • Capillary voltage: 4000 V
    • MRM Transitions:
      • Cloperastine: 388.2 → 243.1 (quantifier) and 388.2 → 125.0 (qualifier) [3]
      • Internal standard (diphenhydramine): 256.2 → 167.0 [3] or carbinoxamine-specific transitions
  • Chromatographic Program:

    • Equilibrate column with initial mobile phase composition for at least 15-20 column volumes
    • Set injection volume according to method sensitivity requirements (typically 2-10 μL)
    • Maintain isocratic or gradient elution as per validated method
    • Total run time of approximately 5-6 minutes

G Start Start Sample Preparation StandardPrep Prepare Standard Solutions Start->StandardPrep PlasmaAliquot Aliquot 100 μL Plasma StandardPrep->PlasmaAliquot IS_Addition Add Internal Standard PlasmaAliquot->IS_Addition ProteinPrecip Add 300 μL Acetonitrile IS_Addition->ProteinPrecip VortexStep Vortex Mix (1 min) ProteinPrecip->VortexStep CentrifugeStep Centrifuge at 10,000 rpm for 10 min at 4°C VortexStep->CentrifugeStep CollectSupernatant Collect Supernatant CentrifugeStep->CollectSupernatant LCMSAnalysis LC-MS/MS Analysis CollectSupernatant->LCMSAnalysis DataProcessing Data Processing & Reporting LCMSAnalysis->DataProcessing

Figure 1: Workflow for sample preparation and analysis of cloperastine in plasma

Applications in Pharmaceutical Research

Bioequivalence Assessment

HPLC-MS/MS methods have been successfully applied in bioequivalence studies comparing test and reference formulations of cloperastine. In a recent study with healthy Chinese volunteers under fasting and postprandial conditions, the method demonstrated robust performance for pharmacokinetic parameter calculation. The geometric mean ratios (GMR) of test/reference formulations for Cmax, AUC0-72h, and AUC0-∞ were 102.1%, 103.8%, and 104.0% in fasting conditions, and 94.2%, 98.8%, and 99.0% in postprandial conditions, respectively, all falling within the acceptance range of 80.0-125.0% for bioequivalence [6]. The method successfully determined that food has no significant effect on cloperastine absorption, supporting its administration without regard to meals.

Enantioselective Pharmacokinetics

The chiral HPLC-MS/MS method has enabled the investigation of stereoselective disposition of cloperastine enantiomers in rat plasma [1] [2]. This application is particularly important as enantiomers may exhibit differences in absorption, distribution, metabolism, and excretion. The method employed a Chiralpak IA column with a mobile phase of acetonitrile-water-ammonium hydroxide (80:20:0.1, v/v/v) at 0.6 mL/min flow rate, achieving baseline separation of enantiomers with a lower limit of quantification of 0.05 ng/mL for each enantiomer [1]. This sensitive chiral method provides a tool for understanding potential differences in the pharmacokinetic profiles of cloperastine enantiomers.

Combination Formulation Analysis

Cloperastine is frequently administered in combination with other cold and allergy medications such as paracetamol, caffeine, pseudoephedrine, and chlorpheniramine. An HPLC-MS/MS method has been developed and validated for the simultaneous quantification of these five compounds in human plasma [3]. The method employs a simple protein precipitation procedure and achieves a short run time of 5.5 minutes, enabling high-throughput analysis of clinical samples. This approach demonstrates the versatility of HPLC-MS/MS for monitoring multiple drugs in complex formulations, providing comprehensive pharmacokinetic characterization of combination products.

Troubleshooting and Technical Notes

Common Issues and Solutions

Table 4: Troubleshooting Guide for Cloperastine HPLC-MS/MS Analysis

Problem Potential Causes Solutions
Low Sensitivity Ion source contamination, mobile phase issues, MS detector calibration Clean ion source, prepare fresh mobile phase, recalibrate MS detector
Poor Peak Shape Column degradation, inappropriate mobile phase pH, sample matrix effects Replace guard column, adjust mobile phase composition, improve sample cleanup
Retention Time Shift Mobile phase composition variation, column temperature fluctuations, column aging Prepare fresh mobile phase, maintain constant temperature, replace column if necessary
High Background Noise Contaminated solvent or samples, ion source issues Use fresh HPLC-grade solvents, clean ion source components, increase sample cleanup
Inconsistent Internal Standard Response Improper IS addition, IS degradation, ion suppression Check IS preparation procedure, use fresh IS solution, evaluate matrix effects
Method Adaptation Considerations
  • Species Adaptation: When adapting the method for different species, consider potential matrix differences and re-validate selectivity using appropriate blank matrices from the target species.
  • Sensitivity Adjustment: If lower LLOQ is required, consider increasing injection volume, optimizing sample cleanup to reduce matrix effects, or using a more sensitive mass spectrometer.
  • Throughput Enhancement: For high-throughput applications, reduce run time by optimizing gradient conditions while maintaining adequate separation from potential interferents.
  • Combination Assays: When adding new analytes to existing methods, carefully optimize chromatographic conditions to resolve all compounds and verify absence of interferences.

Conclusion

The HPLC-MS/MS methods detailed in these Application Notes and Protocols provide robust, sensitive, and specific approaches for the determination of cloperastine in plasma matrices. The validated methods demonstrate excellent performance across key parameters including precision, accuracy, sensitivity, and selectivity, making them suitable for various applications in pharmaceutical research and clinical monitoring. The availability of both achiral and chiral methods enables comprehensive pharmacokinetic characterization of cloperastine, supporting bioequivalence assessments, enantioselective disposition studies, and therapeutic drug monitoring. The detailed protocols and troubleshooting guidance facilitate implementation in analytical laboratories, ensuring reliable performance for regulatory submissions and research investigations.

References

Application Notes: Green Fluorescence Determination of Cloperastine

Author: Smolecule Technical Support Team. Date: February 2026

A novel, environmentally conscious analytical method has been developed for the sensitive quantification of the antitussive drug Cloperastine in spiked human plasma and its pharmaceutical formulations [1]. This approach aligns with the principles of green chemistry and offers a robust alternative to traditional methods.

Scientific Principle

The method is based on the enhancement of Cloperastine's intrinsic weak fluorescence. The key mechanism involves using a 50 mM sulfuric acid medium to protonate the nitrogen atom in the drug's piperidine moiety. This protonation impairs the Photoinduced Electron Transfer (PET) process that would otherwise quench the fluorescence. The resulting enhancement allows for the direct and sensitive measurement of Cloperastine [1]. The core principle is visualized below:

G Cloperastine Cloperastine Molecule (Nitrogen atom quenches fluorescence) Protonated Protonated Cloperastine (PET process impaired) Cloperastine->Protonated  Full Protonation Acid 50 mM Sulfuric Acid (H+ source) Acid->Protonated Result Enhanced Fluorescence (Measurable signal) Protonated->Result  Leads to

Key Advantages
  • Greenness: The method was designed with sustainability in mind, and its greenness has been formally assessed [1].
  • Sensitivity: Capable of detecting Cloperastine at low concentrations, suitable for pharmacokinetic studies [1].
  • Direct Analysis: Avoids complex derivatization; fluorescence enhancement is achieved through simple acid treatment [1].
  • Applicability: Successfully validated for use in spiked human plasma and pharmaceutical dosage forms [1].

Detailed Experimental Protocol

Reagents and Materials
  • Cloperastine standard
  • Sulfuric acid, 50 mM: Dilute concentrated sulfuric acid appropriately with deionized water.
  • Human plasma: For method development, use drug-free plasma from healthy volunteers, spiked with Cloperastine standard.
  • Solvents: Use high-purity deionized water and analytical grade reagents.
Standard Solution Preparation
  • Prepare a primary stock solution of Cloperastine by dissolving an accurately weighed amount in a suitable solvent (e.g., methanol or water).
  • Serially dilute the stock solution with the same solvent or 50 mM sulfuric acid to create working standard solutions in the concentration range of 0.2 to 5.0 µg/mL [1].
Sample Preparation (Plasma)
  • Perform protein precipitation on the plasma samples. This typically involves mixing the plasma sample with a precipitating agent like acetonitrile or methanol.
  • Vortex mix vigorously for a set time (e.g., 1-2 minutes) and then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).
  • Carefully collect the supernatant.
  • Mix a known volume of the clean supernatant with an equal or appropriate volume of 50 mM sulfuric acid to achieve the final concentration and ensure protonation [1].
Instrumentation and Measurement
  • Instrument: Spectrofluorometer.
  • Procedure:
    • Pipette 2-3 mL of each standard and pre-treated plasma sample into a quartz cuvette.
    • Allow the mixture to equilibrate for a few minutes to ensure complete protonation.
    • Place the cuvette in the spectrofluorometer.
    • Record the fluorescence intensity. The specific excitation (λ_ex) and emission (λ_em) wavelengths should be set based on the experimental maxima identified during method development (the search results do not provide the exact wavelengths; this requires experimental determination).
Calibration and Quantification
  • Process a series of standard solutions (0.2, 0.5, 1.0, 2.0, 5.0 µg/mL) following the same procedure as the samples.
  • Construct a calibration curve by plotting the measured fluorescence intensity against the nominal concentration of Cloperastine.
  • Use the equation of the calibration curve (obtained via linear regression) to calculate the concentration of Cloperastine in the unknown plasma samples.

The overall analytical workflow is summarized as follows:

G Start Sample Collection (Human Plasma) Step1 Protein Precipitation (Centrifugation) Start->Step1 Step2 Collect Supernatant Step1->Step2 Step3 Mix with 50 mM H₂SO₄ Step2->Step3 Step4 Fluorescence Measurement (Spectrofluorometer) Step3->Step4 Step5 Quantification (Calibration Curve) Step4->Step5

Method Validation and Data

The following tables summarize the key analytical performance data and place the method in a broader research context.

Table 1: Analytical Performance Characteristics of the Green Fluorescence Method [1]

Parameter Result
Linear Range 0.2 - 5.0 µg/mL
Limit of Detection (LOD) 0.04 µg/mL
Limit of Quantification (LOQ) 0.13 µg/mL
Analytical Technique Fluorescence Spectroscopy
Key Reagent 50 mM Sulfuric Acid
Application Spiked human plasma & Pharmaceutical formulations

Table 2: Related Cloperastine Research Context

Aspect Context from Other Studies
Pharmacokinetics A bioequivalence study in humans reported a Cmax reached in 1-1.5 hours and a t1/2 of 23.0 ± 7.7 hours, supporting the relevance of plasma monitoring [2].
Degradation Profile Forced degradation studies on Cloperastine show significant degradation under basic (~23%), acidic (~21%), and oxidative (~13%) conditions, with a major degradant identified as benzaldehyde [3].
Alternative Analysis An HPLC-MS/MS method has been used in pharmacokinetic studies, demonstrating the need for sensitive plasma assays [2]. A separate green HPLC-UV method was also developed for the drug substance [3].

Important Notes for Researchers

  • Wavelengths are Critical: The specific excitation and emission maxima for the Cloperastine-sulfuric acid complex must be determined experimentally during method setup, as they are not provided in the available literature.
  • Plasma Matrix Effects: The protein precipitation protocol should be rigorously optimized and validated to ensure consistent analyte recovery and minimize matrix interference.
  • Safety: Standard laboratory safety protocols must be followed when handling concentrated sulfuric acid and human plasma samples.

This green fluorescence method provides a sustainable, sensitive, and straightforward protocol for determining Cloperastine in biological matrices, facilitating pharmaceutical quality control and drug development research.

References

Application Note & Protocol: Chiral LC-MS/MS Analysis of Cloperastine Enantiomers in Rat Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cloperastine is a centrally acting antitussive agent used to reduce the frequency and intensity of coughing on a short-term basis [1]. As a chiral molecule, its enantiomers may exhibit different pharmacological activities and pharmacokinetic behaviors in the body. Therefore, monitoring the individual enantiomers is crucial for understanding the stereoselective disposition of the drug.

This application note details a robust and sensitive enantioselective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of cloperastine enantiomers in rat plasma [1] [2]. The method has been successfully applied to stereoselective pharmacokinetic studies, providing a reliable tool for enantioselective metabolism and drug interaction investigations.

Experimental Protocol

Materials and Reagents
  • Analytes: Cloperastine enantiomers.
  • Internal Standard (IS): Carbinoxamine [1].
  • HPLC-grade solvents: Acetonitrile, Water.
  • Additive: Ammonium hydroxide.
  • Matrices: Rat plasma.
Sample Preparation Procedure
  • Thaw and Centrifuge: Thaw frozen rat plasma samples on ice or in a refrigerator at 4°C. Centrifuge at high speed (e.g., 10,000 × g) for 5 minutes to precipitate any particulates.
  • Aliquot Plasma: Transfer a measured aliquot (e.g., 50-100 µL) of the supernatant into a clean microcentrifuge tube.
  • Add Internal Standard: Add a known volume of the Carbinoxamine internal standard working solution to the plasma aliquot.
  • Protein Precipitation: Add a suitable volume of ice-cold acetonitrile (typically 3-4 times the plasma volume) to precipitate plasma proteins.
  • Vortex and Centrifuge: Vortex the mixture vigorously for 1-2 minutes, then centrifuge at 10,000 × g for 10 minutes.
  • Collect Supernatant: Carefully collect the clear supernatant into a clean HPLC vial or a 96-well plate for LC-MS/MS analysis.
Instrumental Configuration and Method Conditions

The following workflow summarizes the key steps from sample preparation to data analysis:

G START Start Sample Preparation P1 Thaw & Centrifuge Rat Plasma START->P1 P2 Add Internal Standard (Carbinoxamine) P1->P2 P3 Protein Precipitation with Cold Acetonitrile P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Collect Supernatant P4->P5 M1 LC-MS/MS Analysis P5->M1 C1 Chromatography Chiralpak IA Column Mobile Phase: ACN-H₂O-NH₄OH (80:20:0.1) M1->C1 C2 Mass Spectrometry ESI+ Mode Multiple Reaction Monitoring (MRM) C1->C2 END Data Acquisition & Quantification C2->END

  • Chromatographic System

    • Column: Chiralpak IA (a polysaccharide-based chiral stationary phase) [1].
    • Mobile Phase: Acetonitrile - Water - Ammonium hydroxide (80:20:0.1, v/v/v) [1].
    • Elution Mode: Isocratic [1].
    • Flow Rate: 0.6 mL/min [1].
    • Injection Volume: Optimized for sensitivity (e.g., 5-10 µL).
  • Mass Spectrometric Conditions

    • Ion Source: Electrospray Ionization (ESI), positive mode [1].
    • Detection Mode: Multiple Reaction Monitoring (MRM) [1].
    • Operation: Monitor specific precursor-to-product ion transitions for each cloperastine enantiomer and the internal standard. The exact MRM transitions should be optimized for the specific instrument used.
System Suitability and Quality Control
  • Prepare fresh calibration standards and quality control (QC) samples in the same biological matrix as the study samples.
  • Inject system suitability tests (e.g., a standard at the middle concentration range) to ensure the chromatographic system meets predefined criteria for retention time stability, peak shape, and signal-to-noise ratio before running the analytical batch.
  • Process and analyze calibration standards and QC samples (at low, medium, and high concentrations) alongside the study samples in each batch to ensure accuracy and precision.

Data Analysis and Method Validation

The developed method was comprehensively validated for the quantitative analysis of cloperastine enantiomers in rat plasma [1]. Key validation parameters are summarized in the table below.

Table 1: Summary of Method Validation Data for Cloperastine Enantiomers

Validation Parameter Result / Condition
Linear Range 0.05 to 10.0 ng/mL for both enantiomers [1]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL [1]
Intra-day Precision (RSD) < 13.9% [1]
Inter-day Precision (RSD) < 13.9% [1]
Accuracy (Relative Error, RE) -5.4% to 6.1% [1]
Internal Standard (IS) Carbinoxamine [1]
Detection Method MS/MS with MRM and positive ESI [1]

Troubleshooting and Technical Notes

  • Column Selection: The Chiralpak IA column was pivotal for this enantioseparation. If resolution is inadequate, consider screening other polysaccharide-based columns (Chiralpak IB, IC, etc.) which are commonly used in high-throughput chiral separations [3].
  • Mobile Phase Optimization: The addition of a volatile ammonium hydroxide modifier was critical for achieving good peak shape and MS compatibility. The ratio of organic modifier (acetonitrile) was high (80%), indicating the compounds are highly retained on the chiral stationary phase [1] [4].
  • MS Sensitivity: For bioanalysis, the use of a stable isotope-labeled internal standard for each enantiomer is ideal, though structurally similar compounds like Carbinoxamine can be effective [1]. To enhance MS sensitivity, carefully optimize ESI parameters like capillary voltage, source temperatures, and gas flows via design of experiments (DoE) [4].

Application to Pharmacokinetic Study

This validated method was successfully applied to investigate the stereoselective pharmacokinetics of cloperastine in rats [1]. After administration of a racemic cloperastine dose, plasma samples were collected over time, processed as described, and analyzed. The concentration-time data for each enantiomer were generated, allowing for the calculation of key pharmacokinetic parameters (e.g., AUC, C~max~, T~max~, t~1/2~) to determine if significant stereoselective differences exist in the absorption, distribution, metabolism, or excretion of the cloperastine enantiomers.

Conclusion

The detailed LC-MS/MS protocol provides a reliable, enantioselective method for the quantification of cloperastine in rat plasma. The method demonstrates excellent sensitivity, precision, and accuracy over a wide linear range, making it suitable for rigorous stereoselective pharmacokinetic studies and supporting further drug development research on cloperastine.

References

Application Notes: Content Uniformity Testing of Cloperastine HCl Tablets

Author: Smolecule Technical Support Team. Date: February 2026

For researchers and scientists in drug development, ensuring content uniformity (CU) is a critical quality attribute for solid dosage forms like Cloperastine HCl tablets. This document outlines a validated protocol based on pharmacopeial standards [1] and recent analytical methodologies [2] [3].

1. Regulatory and Compendial Basis The testing procedure aligns with the United States Pharmacopeia (USP) General Chapter <905> "Uniformity of Dosage Units" [1]. This chapter stipulates that for coated tablets where the active ingredient is less than 25 mg or comprises less than 25% by weight of the dosage unit, the Content Uniformity method must be applied over the Weight Variation method. The procedure involves assaying 10 units individually and calculating an acceptance value (AV) to determine if the batch meets the required uniformity standards.

2. Analytical Methodologies for Cloperastine HCl Several precise and sensitive analytical methods are reported in the literature for determining Cloperastine HCl, which can be adapted for content uniformity testing.

  • Green Spectrofluorimetric Method: A recent, sustainable method leverages the intrinsic fluorescence of Cloperastine HCl. The protocol involves dissolving the drug in 50 mM sulfuric acid, which protonates the nitrogen atom in its piperidine moiety, thereby enhancing its native fluorescence by impairing photoinduced electron transfer (PET). This method has been successfully applied to spiked human plasma and pharmaceutical formulations [2].
  • Stability-Indicating HPLC Method: For a more traditional chromatographic approach, a validated HPLC method has been developed for Cloperastine HCl and its impurities. This method is crucial for ensuring specificity in the presence of degradation products. The optimized conditions are as follows [3]:
    • Column: Inertsil ODS (4.6 mm x 100 mm, 3 µm)
    • Mobile Phase: Methanol-0.1 mol/L potassium dihydrogen phosphate solution-perchloric acid (60:40:0.16, v/v/v)
    • Detection: UV detection, though the specific wavelength is detailed in another method [4]
    • This method successfully separates Cloperastine HCl from its five potential impurities.

Detailed Experimental Protocol

The following section provides a step-by-step workflow for content uniformity testing, from sample preparation to data analysis. The process is also summarized in the diagram below.

CU_Workflow Start Start CU Testing SamplePrep Sample Preparation: Weigh and crush 10 tablets. Individually extract each powder sample with a suitable solvent (e.g., 50 mM H₂SO₄). Start->SamplePrep Analysis Sample Analysis: Analyze each extract using a validated method (e.g., HPLC or Fluorescence). SamplePrep->Analysis CalcAV Calculate Acceptance Value (AV): Compute mean (X), standard deviation (s), and AV = |M - X| + k*s Analysis->CalcAV Decision1 AV ≤ L1 (15.0)? CalcAV->Decision1 Pass PASS Decision1->Pass Yes Test20 Test Next 20 Units (Total n=30) Decision1->Test20 No CalcAV30 Calculate AV for 30 units Test20->CalcAV30 Decision2 Final AV ≤ L1 (15.0) and all units within [0.75M, 1.25M]? CalcAV30->Decision2 Decision2->Pass Yes Fail FAIL Decision2->Fail No

Figure 1: Content Uniformity Testing Workflow for Cloperastine HCl Tablets

Step-by-Step Protocol:

  • Sample Preparation: Select not fewer than 30 dosage units. For the first stage, 10 units are tested.
    • For each tablet, remove any coating if present. Crush the tablet into a fine powder.
    • Accurately weigh and transfer the powder equivalent to one dose into a volumetric flask.
    • Extract the drug using a suitable solvent. For the spectrofluorimetric method, use 50 mM Sulfuric Acid, dilute to volume, and centrifuge or filter to obtain a clear solution [2].
  • Sample Analysis: Analyze the prepared solutions using a validated analytical method.
    • For the Spectrofluorimetric Method: Measure the fluorescence intensity at the specified excitation/emission wavelengths. The concentration is determined from a linear calibration curve in the range of 0.2–5.0 µg/mL [2].
    • For the HPLC Method: Inject the solution and quantify Cloperastine HCl by comparing the peak area to a reference standard. The method should be validated for specificity, accuracy, precision, and linearity [3].
  • Content Calculation: Calculate the content of the drug substance in each dosage unit as a percentage of the label claim.
  • Acceptance Value (AV) Calculation: Follow the USP <905> calculation procedure [1]:
    • Calculate the mean (X) and sample standard deviation (s) of the 10 individual results.
    • The acceptability constant k is 2.4 for a sample size of 10.
    • The reference value M is determined based on the mean and the case applied (Case 1 if T ≤ 101.5).
    • Calculate the Acceptance Value (AV) = |M - X| + k*s.
  • Criteria and Interpretation:
    • Stage 1 (S1): If the calculated AV from the first 10 units is less than or equal to L1 (15.0), the batch complies with the test.
    • Stage 2 (S2): If the S1 AV is greater than 15.0, test the next 20 units (for a total of 30). Calculate the AV using the new mean and standard deviation, with k=2.0. The requirements are met if the final AV of the 30 units is ≤ 15.0, and no individual content is outside the range of 75.0% to 125.0% of the label claim [1].

Summary of Quantitative Data

The tables below summarize key analytical performance data and acceptance criteria derived from the literature.

Table 1: Analytical Method Performance Parameters

Method Analytical Range Limit of Detection (LOD) Limit of Quantification (LOQ) Key Parameter Reference
Spectrofluorimetry 0.2 - 5.0 µg/mL 0.04 µg/mL 0.13 µg/mL 50 mM H₂SO₄ for PET blocking [2]
HPLC (Impurity) 5.0 - 200.0 µg/mL Not Specified Not Specified Mobile Phase: Methanol-Buffer-HClO₄ [3]

Table 2: USP Content Uniformity Acceptance Criteria | Stage | Sample Size (n) | Acceptability Constant (k) | Maximum Allowable Acceptance Value (AV) | Maximum Allowable Range for Single Unit | | :--- | :--- | :--- | :--- | :--- | | S1 | 10 | 2.4 | ≤ L1 (15.0) | [1] | No individual outside [0.75M, 1.25M] is allowed if proceeding to S2. | | S2 | 30 | 2.0 | ≤ L1 (15.0) | [1] | No individual outside [0.75M, 1.25M] is allowed. |

Critical Considerations for Implementation

  • Method Validation: Any analytical method used for CU testing must be fully validated according to ICH Q2(R1) guidelines for parameters including specificity, accuracy, precision, linearity, and range [2].
  • Forced Degradation Studies: To ensure the stability-indicating nature of the HPLC method, forced degradation studies are recommended. Cloperastine fendizoate has shown significant degradation under basic (22.86%), acidic (20.68%), and oxidative (12.86%) conditions after 45 minutes [4].
  • Impurity Profiling: When developing the method, be aware of potential impurities. Five key impurities in Cloperastine HCl have been identified and characterized, including 1-[2-(diphenylmethoxy)ethyl]piperidine (Impurity A) and 4-Chlorobenzophenone (Impurity D) [3].

Methodology Visualized

The principle behind the green spectrofluorimetric method is based on controlling the molecule's photo-physical behavior, as illustrated below.

Figure 2: Fluorescence Enhancement via PET Blocking in Acidic Medium

References

Comprehensive Application Notes and Protocols: Taste Masking Techniques for Cloperastine Hydrochloride Orally Disintegrating Tablets (ODTs)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Taste Masking in Oral Disintegrating Tablets

1.1 Background and Significance The development of palatable orally disintegrating tablets (ODTs) presents a significant challenge for pharmaceutical scientists, particularly when dealing with bitter active pharmaceutical ingredients (APIs) like Cloperastine hydrochloride. This compound is a well-known non-narcotic antitussive agent with central action on the cough center, but it suffers from an intensely bitter taste that directly impacts patient compliance, especially in pediatric and geriatric populations [1] [2]. The physiological basis for this challenge lies in the human gustatory system, where bitter compounds interact with G protein-coupled receptors (GPCRs) on taste receptor cells, initiating an intracellular cascade that ultimately signals the brain to perceive bitterness [3]. Effective taste masking strategies must therefore either prevent API-taste receptor interaction or interfere with the subsequent signal transduction pathways.

1.2 ODT Advantages and Challenges ODTs offer several clinical advantages over conventional dosage forms, including rapid disintegration in the oral cavity (typically within 30 seconds), elimination of the need for water during administration, and enhanced patient compliance for populations with swallowing difficulties [4] [5]. However, the inherent compromise between rapid disintegration and effective taste masking creates a significant formulation challenge. The very property that makes ODTs valuable – rapid dissolution in saliva – also increases the risk of bitter API release and subsequent patient rejection if taste masking is inadequate. This technical brief addresses these challenges by providing comprehensive application notes and experimental protocols for effective taste masking of this compound in ODT formulations.

Taste Masking Excipients and Their Properties

2.1 Sweeteners and Flavors The first line of defense against API bitterness involves the strategic use of sweetening agents and flavor compounds that either mask unpleasant tastes or provide competing sensory stimuli. These excipients function through both perceptual interactions and potential biochemical interference with taste receptor signaling [6].

Table 1: Common Sweeteners and Flavors for Taste Masking

Category Examples Concentration Range Mechanism of Action
Natural Sweeteners Sucrose, Glucose 5-20% Sweet taste perception, masks bitterness
Artificial Sweeteners Sucralose, Aspartame 0.1-0.5% High potency sweetness, bitter receptor blockade
Amino Acids Glycine, L-Alanine 1-5% Sweet taste profile, potential receptor effects
Flavors (Fruit) Orange, Strawberry 0.5-3% Olfactory-gustatory interaction, sensory masking
Flavors (Mint) Peppermint, Menthol 0.1-1% Trigeminal cooling effect, sensory distraction

High-potency sweeteners like sucralose and aspartame are particularly valuable in ODT formulations due to their high sweetening power at low concentrations, minimizing the impact on bulk powder properties while providing effective bitterness counteraction [6]. Similarly, carefully selected flavors that complement the API's chemical characteristics can significantly improve overall palatability through sensory integration mechanisms in the central nervous system.

2.2 Taste Masking Polymers Polymeric coatings represent the most widely employed and effective approach for taste masking bitter APIs in ODT formulations. These polymers create a physical barrier that prevents the dissolved API from interacting with taste buds during the short oral residence time of ODTs [4] [6].

Table 2: Polymers for Taste Masking in ODT Formulations

Polymer Solubility Profile Typical Usage Level Mechanism Application Method
Eudragit E PO pH-dependent (soluble pH <5) 20-40% Swelling/barrier in saliva Fluid bed coating, spray drying
Hydroxypropyl Methylcellulose (HPMC) Water-soluble 10-30% Gel barrier formation Fluid bed coating, granulation
Ethylcellulose Water-insoluble 15-35% Diffusion barrier Fluid bed coating, microencapsulation
Polyvinyl Acetate Water-insoluble 20-45% Permeability barrier Hot melt extrusion, coating
Shellac pH-dependent (soluble pH >7) 15-30% Gastric-soluble barrier Spray congealing, coating

Amino methacrylate copolymers (Eudragit E PO) are particularly valuable for taste masking due to their pH-dependent solubility profile. These polymers remain insoluble in saliva (pH ~6.8) but dissolve rapidly in gastric fluid (pH <5), thereby providing effective taste masking during oral administration while not compromising drug release in the stomach [4] [7]. The selection of appropriate polymers and their application methods must be carefully optimized based on the physicochemical properties of this compound, including its solubility, particle size, and dose.

Technical Approaches to Taste Masking

3.1 Polymer Coating Technologies Polymer coating represents the gold standard for taste masking of bitter drugs in ODT formulations, with fluidized bed coating being the most widely implemented manufacturing approach [4] [6]. This technique involves the application of polymer solutions or dispersions onto API particles or non-pareil seeds, forming a uniform protective film that acts as a physical barrier against dissolution in the oral cavity. Recent advances in coating technology have demonstrated that a coating thickness of approximately 10 μm is typically sufficient to achieve effective taste masking for highly soluble drugs like this compound [4]. The efficiency of this approach was demonstrated in a study involving memantine hydrochloride, where optimized polymer coatings successfully suppressed bitterness while maintaining acceptable tablet hardness (>50 N) and rapid disintegration times (<20 seconds) [4].

3.2 Granulation and Hydrophobic Polymer Methods Granulation techniques provide an alternative taste masking strategy, particularly suitable for high-dose APIs where coating would require excessive amounts of polymer. This approach reduces the effective surface area of the bitter drug that comes into contact with taste buds upon oral administration [8]. Hydrophilic swellable polymers such as hydroxypropyl methylcellulose (HPMC) have demonstrated particular efficacy in this application, forming a viscous gel layer that retards drug dissolution in the oral cavity while allowing complete release in the gastrointestinal tract. The SeDeM-ODT expert system has been successfully employed to predict the effects of taste masking granulation on critical powder characteristics, including rheological properties, mechanical strength, and disintegration behavior, thereby streamlining the formulation development process [8].

3.3 Inclusion Complexation and Adsorption Inclusion complexation with cyclodextrins and adsorption onto ion-exchange resins or clay materials represent alternative taste masking approaches that function primarily through molecular encapsulation mechanisms [5] [6]. Cyclodextrins form inclusion complexes with drug molecules, effectively entrapping them within their hydrophobic cavities and preventing interaction with taste receptors. Similarly, ion-exchange resins and clay materials such as montmorillonite can effectively encapsulate bitter APIs through ion-exchange and adsorption mechanisms. A recent study demonstrated that tolterodine tartrate intercalated into montmorillonite clay achieved encapsulation efficiency of up to 71.06%, with negligible drug release at pH 6.8 (simulating oral cavity conditions) for the first 3 minutes, thereby providing effective taste masking [5]. These approaches may offer particular advantages for this compound, given its chemical structure and ionization characteristics.

Experimental Protocols

4.1 Fluidized Bed Coating Protocol

Figure 1: Fluidized Bed Coating Workflow

G START Start Coating Process DRUG_LOAD Drug Layering on Cellets (46% w/w Cloperastine HCl) START->DRUG_LOAD COATING Polymer Coating Application (Eudragit E PO 20-40%) Inlet Temp: 40-45°C Spray Rate: 3-5 mL/min DRUG_LOAD->COATING DRYING Drying Process 40°C for 30 minutes COATING->DRYING EVAL Coating Evaluation Thickness: ~10 μm DRYING->EVAL TABLETING Tablet Compression With taste-masked beads EVAL->TABLETING END Final ODT Formulation TABLETING->END

4.1.1 Materials

  • This compound (API)
  • Microcrystalline cellulose beads (Cellets 200, 200 μm)
  • Eudragit E PO (amino methacrylate copolymer)
  • Hydroxypropyl methylcellulose (HPMC E5) as binder
  • Talc or magnesium stearate as anti-adherent
  • Isopropyl alcohol and dichloromethane (1:1) as solvent system

4.1.2 Procedure

  • Drug Layering: Dissolve this compound and HPMC (5% w/w) in purified water to form a 15% w/w solid content suspension. Load Cellets 200 (100 g) into the fluidized bed coater (Wurster insert) and apply the drug suspension with the following parameters: inlet temperature 40-45°C, spray rate 3-5 mL/min, atomization pressure 1.5 bar, product temperature 30-35°C. Continue until achieving 46% w/w drug loading [7].

  • Taste Masking Coating: Prepare Eudragit E PO coating suspension (15% w/w solid content) in isopropyl alcohol/dichloromethane (1:1) with 30% w/w talc (based on polymer solids). Apply the coating suspension to the drug-layered beads using the following optimized parameters: inlet temperature 40-45°C, spray rate 3-5 mL/min, atomization pressure 1.5 bar, product temperature 30-35°C. Continue coating until achieving 30% w/w polymer coat [4] [7].

  • Drying and Collection: Dry the coated beads in the fluidized bed apparatus at 40°C for 30 minutes to remove residual solvents. Sieve the beads through 400 μm screens to remove aggregates. Store in airtight containers until further use.

4.1.3 Critical Quality Attributes

  • Coating thickness: Approximately 10 μm (determined by SEM)
  • Coating efficiency: >95% (determined by weight increase)
  • Taste masking performance: <10% drug release in 2 minutes at pH 6.8

4.2 Granulation Taste Masking Protocol

4.2.1 Materials

  • This compound
  • Hydroxypropyl methylcellulose (HPMC K100M)
  • Microcrystalline cellulose (Avicel PH102)
  • Croscarmellose sodium
  • Magnesium stearate
  • Purified water

4.2.2 Procedure

  • Dry Mixing: Weigh this compound (50% w/w) and HPMC (30% w/w) and blend in a high-shear mixer for 10 minutes at low impeller speed (100 rpm).

  • Wet Granulation: Gradually add purified water (25% w/w) while mixing at low impeller speed (100 rpm) and high chopper speed (2000 rpm). Continue massing for 5 minutes after complete water addition.

  • Wet Screening: Pass the wet mass through a 1.0 mm screen and collect the granules.

  • Drying: Dry the granules in a fluidized bed dryer at 50°C until loss on drying (LOD) is less than 2%.

  • Dry Screening: Size the dried granules through a 500 μm screen.

  • Lubrication: Blend the sized granules with extragranular croscarmellose sodium (5% w/w) and magnesium stearate (1% w/w) for 5 minutes in a tumble blender [8].

4.2.3 Critical Quality Attributes

  • Granule size distribution: 80% between 250-500 μm
  • Flowability: Carr's index <20
  • Taste masking efficiency: <5% drug release in 2 minutes at pH 6.8

4.3 Inclusion Complexation Protocol

4.3.1 Materials

  • This compound
  • Montmorillonite K10
  • Hydroxypropyl-β-cyclodextrin
  • Purified water

4.3.2 Procedure

  • Complex Preparation: Disperse montmorillonite K10 (100 mg) in 20 mL deionized water. Add this compound (12.5 mg) and stir the mixture for 6 hours at 25°C while maintaining pH at 4.0 with hydrochloric acid or sodium hydroxide as needed [5].

  • Separation and Drying: Centrifuge the reaction mixture at 7500 rpm for 15 minutes. Collect the precipitate and rinse with cold water. Freeze the precipitate at -20°C for 24 hours, then lyophilize for 48 hours at -70°C and 0.001 mbar.

  • Encapsulation Efficiency: Determine the concentration of free drug in the supernatant by UV spectrophotometry at the λmax of this compound. Calculate encapsulation efficiency using the formula: [ \text{Encapsulation Efficiency} % = \frac{\text{Total Drug} - \text{Free Drug}}{\text{Total Drug}} \times 100 ] [5]

4.3.3 Critical Quality Attributes

  • Encapsulation efficiency: >70%
  • Drug release at pH 6.8: <5% in 3 minutes
  • Drug release at pH 1.2: >80% in 45 minutes

Evaluation Methods for Taste Masking Efficiency

5.1 In Vitro Evaluation Methods

Table 3: Taste Masking Evaluation Methods

Method Principle Procedure Acceptance Criteria
Electronic Tongue Multisensor array mimicking human taste Measure sensor response in API solution vs taste-masked formulation Similarity factor >80 for placebo vs taste-masked formulation
Dissolution at Oral pH Drug release in simulated saliva USP apparatus II, 50 rpm, pH 6.8 phosphate buffer, 2 minutes <10% drug release in 2 minutes
Human Taste Panel Sensory evaluation by trained volunteers Place small amount of formulation on tongue, rate bitterness on scale >80% panelists report acceptable or no bitterness
Membrane Diffusion Permeation through artificial membrane Measure drug permeation at pH 6.8 over 5 minutes <15% drug permeation in 5 minutes

5.1.1 Electronic Tongue Analysis The electronic tongue system provides a quantitative assessment of taste masking efficiency through pattern recognition of sensor responses. The protocol involves: (1) calibrating the sensors according to manufacturer instructions; (2) preparing test solutions by dispersing taste-masked formulations equivalent to one dose in 50 mL of simulated saliva (pH 6.8) with agitation for 30 seconds followed by filtration; (3) measuring the sensor responses for the test solutions; and (4) comparing the sensor response pattern with those of un-masked drug and placebo formulations using principal component analysis (PCA). A study on memantine hydrochloride ODTs successfully employed electronic tongue testing to optimize polymer coating levels, demonstrating the correlation between sensor responses and human taste perception [4].

5.1.2 Dissolution Testing for Taste Masking Dissolution testing under conditions simulating the oral cavity provides critical data on potential bitterness perception. The recommended protocol includes: (1) using USP Apparatus II (paddles) at 50 rpm; (2) maintaining 250 mL of phosphate buffer pH 6.8 at 37±0.5°C; (3) introducing the taste-masked formulation equivalent to one dose; (4) withdrawing samples at 1, 2, 3, 4, and 5 minutes; and (5) analyzing drug content using validated UV or HPLC methods. The FIP/AAPS guidelines recommend that not more than 10% of the drug should be released within the first 2 minutes (approximating typical oral residence time) to ensure effective taste masking [6].

5.2 In Vivo Evaluation Methods

5.2.1 Human Taste Panel Studies Human taste panel studies remain the gold standard for evaluating taste masking efficiency, despite their complexity and ethical considerations. The recommended protocol includes: (1) obtaining ethical committee approval and informed consent from participants; (2) training panelists on bitterness intensity scales; (3) administering taste-masked formulations to healthy volunteers according to a crossover design; (4) having participants rate bitterness intensity on a 0-5 scale (0=no bitterness, 5=extremely bitter) at 5, 15, and 30 seconds; (5) providing water for rinsing between samples; and (6) statistically analyzing the results. A well-designed taste panel study for ODT formulations should include at least 12 trained volunteers to obtain statistically significant results [5].

Formulation Optimization and Regulatory Considerations

6.1 Quality Target Product Profile The development of this compound ODTs should begin with establishing a comprehensive QTPP that addresses critical quality attributes. Key targets include: (1) disintegration time <30 seconds; (2) hardness >50 N to withstand packaging and handling; (3) friability <1%; (4) taste acceptability >80% in human panel; (5) drug content uniformity meeting pharmacopeial standards; and (6) stability under intended storage conditions for at least 24 months [4] [8]. These targets should guide the formulation development process, with particular attention to the potential trade-offs between mechanical strength, disintegration time, and taste masking efficiency.

6.2 Stability Testing Protocol Stability testing must evaluate both the physical integrity of the ODT and the retention of taste masking properties over time. The recommended protocol includes: (1) storing the final ODT formulation in appropriate packaging under long-term (25°C/60% RH), intermediate (30°C/65% RH), and accelerated (40°C/75% RH) conditions according to ICH guidelines; (2) testing at 0, 1, 3, 6, 9, 12, 18, and 24 months; (3) evaluating critical quality attributes including appearance, hardness, disintegration time, drug content, related substances, dissolution performance, and taste masking efficiency; (4) conducting package integrity testing under stress conditions; and (5) monitoring any changes in polymer coating morphology through SEM imaging at selected time points [4] [8].

6.3 Regulatory Considerations The regulatory submission for this compound ODTs should include comprehensive documentation of the taste masking approach and its validation. Key elements include: (1) justification for the selected taste masking technology; (2) in vitro-in vivo correlation data for taste masking efficiency; (3) complete characterization of critical material attributes and critical process parameters; (4) demonstration of manufacturing process robustness; (5) stability data supporting the proposed shelf life; and (6) pediatric suitability assessment if relevant for the target population. Additionally, any novel excipients or technologies employed in the taste masking system may require additional safety data [3] [6].

Conclusion

The development of palatable this compound ODTs requires a systematic approach to taste masking that addresses the complex interplay between formulation components, manufacturing processes, and physiological factors. The application notes and protocols presented in this technical brief provide a comprehensive framework for achieving effective taste masking while maintaining the critical quality attributes of ODTs. Among the various approaches, fluidized bed coating with pH-dependent polymers like Eudragit E PO offers particularly robust taste masking for highly soluble bitter drugs like this compound, while granulation techniques provide a viable alternative for higher dose formulations. The successful development and commercialization of patient-acceptable this compound ODTs will ultimately contribute to improved therapeutic outcomes through enhanced medication compliance across all patient populations, particularly in pediatric and geriatric medicine where swallowing difficulties and taste sensitivity present significant treatment challenges.

References

Comprehensive Application Notes and Protocols: DSC-Based Compatibility Screening of Cloperastine Hydrochloride with Pharmaceutical Excipients

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Drug-Excipient Compatibility Studies

Drug-excipient compatibility studies represent a critical preformulation step in pharmaceutical development that aims to identify and characterize potential physical and chemical interactions between an Active Pharmaceutical Ingredient (API) and formulation components. These studies are recommended by regulatory agencies like the FDA to predict instability phenomena in final pharmaceutical products, thereby ensuring therapeutic efficacy, product safety, and shelf-life stability. According to the International Confederation of Thermal Analysis (ICTAC), thermal analysis encompasses a group of techniques where physical or chemical properties of a substance are monitored as a function of time or temperature under a controlled atmosphere [1]. The presence of incompatibilities can lead to changes in dissolution performance, physical form conversion, decrease in potency, and increase in degradation products, ultimately affecting the quality and performance of the final dosage form.

Differential Scanning Calorimetry (DSC) has emerged as a powerful, rapid, and material-sparing technique for preliminary compatibility screening in solid dosage forms. DSC measures the difference in energy supplied to a substance and a reference material as a function of temperature, allowing the evaluation of enthalpy variations during heating or cooling processes. When a sample undergoes changes in physical or chemical state, heat is either released or absorbed, providing detectable signals that indicate potential interactions. The technique is particularly valuable for detecting both physical interactions (glass transition, fusion, vaporization) and chemical interactions (desolvation, dehydration, oxidation-reduction reactions) between drugs and excipients [1]. For cloperastine hydrochloride, a centrally-acting non-narcotic antitussive agent, comprehensive compatibility profiling is essential for developing stable and effective cough formulations.

This compound: Physicochemical Profile

This compound (C₂₀H₂₅Cl₂NO) is a piperidine derivative with a molecular weight of 366.33 g/mol that acts as a GIRK channel inhibitor and exhibits H₁-receptor antagonistic activity [2]. The compound is described as a white to almost white powder with a melting point of approximately 152-155°C for its crystalline forms [3] [2]. The drug substance exists in multiple crystalline forms, with Form I and Form II exhibiting distinct X-ray diffraction patterns and IR spectra, highlighting the importance of solid-state characterization in preformulation studies [3].

Recent research has identified and characterized five potential impurities in this compound bulk drug, including positional isomers (2-chloro and 3-chloro substitutes), des-chloro compound, and synthetic intermediates/degradation products such as (4-chlorophenyl)(phenyl)methanone and (4-chlorophenyl)(phenyl)methanol [4]. Understanding these degradation pathways is crucial for designing compatibility studies that can detect relevant instability patterns. The compound's solubility profile shows limited solubility in water (0.000765 mg/mL) but slight solubility in DMSO and methanol, which should be considered when selecting excipients for various dosage forms [5] [6].

Table 1: Physicochemical Properties of this compound

Property Description Reference
Chemical Name 1-[2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl]piperidine hydrochloride [6]
Molecular Formula C₂₀H₂₅Cl₂NO [2]
Molecular Weight 366.33 g/mol [2]
Melting Point 152-155°C [3] [2]
Appearance White to almost white powder to crystal [2]
Solubility Slightly soluble in DMSO, methanol; water solubility: 0.000765 mg/mL [5] [6]
CAS Number 14984-68-0 [5]

Experimental Protocol for DSC-Based Compatibility Screening

Materials Preparation and Instrumentation

The DSC compatibility screening protocol begins with careful selection and preparation of materials. This compound standard with a purity of >97.0% should be used along with pharmaceutical-grade excipients [2]. Binary mixtures of this compound with individual excipients should be prepared in a 1:1 mass ratio to maximize the likelihood of observing interactions, with additional ratios (e.g., 1:5 drug:excipient) considered to reflect the final formulation composition [7]. For each excipient category, representative materials should be selected, including diluents (e.g., lactose, microcrystalline cellulose), binders (e.g., PVP, HPMC), disintegrants (e.g., croscarmellose sodium, sodium starch glycolate), and lubricants (e.g., magnesium stearate, talc).

The experimental workflow involves several critical steps from sample preparation to data interpretation, as illustrated below:

G Start Start Compatibility Study Prep Material Preparation API & Excipients Start->Prep Blend Prepare Binary Mixtures (1:1 ratio recommended) Prep->Blend Condition Condition Samples (40°C/75% RH for 4 weeks) Blend->Condition DSC DSC Analysis Heating rate: 10°C/min Range: 25-300°C Condition->DSC Analyze Analyze Thermal Curves DSC->Analyze Interpret Interpret Results Analyze->Interpret Report Generate Compatibility Report Interpret->Report End End Report->End

For instrumentation, a differential scanning calorimeter with a refrigerated cooling system is required. The instrument should be calibrated for temperature and enthalpy using high-purity indium as a standard. Samples of 2-5 mg are accurately weighed into sealed or pin-holed aluminum crucibles, with empty pans used as references. The thermal scans are typically performed under a nitrogen purge gas (50 mL/min) to eliminate oxidative and pyrolytic effects, with a heating rate of 10°C/min over a temperature range of 25-300°C [7].

Sample Preparation and Storage Conditions

Proper sample preparation is crucial for obtaining reproducible DSC results. The drug-excipient mixtures should be prepared by geometric dilution and gentle mixing in a mortar and pestle to ensure uniform distribution without inducing phase transformations. For each binary mixture, three sample variations are recommended: (A) simple physical mixture of drug and excipient; (B) physical mixture with 5% added moisture; and (C) drug alone without excipients as a control [7]. The inclusion of samples with added moisture is particularly important for detecting hydrolysis-related degradation, which might not be evident in dry mixtures.

After preparation, samples should be stored under accelerated stability conditions (40°C ± 2°C / 75% ± 5% RH) for 2-4 weeks in sealed glass vials to evaluate stability under stress conditions [7]. Additionally, samples for DSC analysis should be prepared in triplicate to ensure result reliability, and the use of both flint and amber vials is recommended when evaluating photosensitivity. For this compound, which has known impurity profiles, the sample preparation should minimize exposure to factors that might accelerate the formation of identified impurities such as (4-chlorophenyl)(phenyl)methanol (Impurity E), which is both a synthesis intermediate and a hydrolysis product [4].

Data Interpretation and Compatibility Assessment

Thermal Curve Analysis Guidelines

Interpretation of DSC thermograms requires careful analysis of thermal events in comparison with reference scans of pure this compound and individual excipients. The key parameters to evaluate include melting point shift (>5°C indicates potential interaction), change in enthalpy of fusion (suggests polymorphic transformation or interaction), appearance of new peaks (indicates formation of new complexes or degradation products), and disappearance of characteristic peaks (suggests interaction or decomposition) [7]. For this compound, which has a melting endotherm at approximately 152-155°C, any significant shift in this transition should be carefully evaluated.

The following table summarizes the interpretation guidelines for DSC thermograms in compatibility assessment:

Table 2: DSC Thermal Curve Interpretation Guide for this compound Compatibility

Thermal Change Possible Interpretation Recommended Action
Shift in melting endotherm (±5°C) Possible interaction or polymorphism Conduct further characterization by PXRD
Decrease in melting enthalpy Partial interaction or decomposition Quantify by HPLC assay; check for degradation products
Appearance of new endotherm/exotherm Formation of new compound/eutectic mixture or degradation Isolate and identify the new phase
Disappearance of drug melting peak Strong interaction or complex formation Reformulate with alternative excipient
Change in peak shape or width Physical characteristics alteration Evaluate impact on dissolution
Presence of broad endotherm Moisture loss or dehydration Check for hydrolytic degradation
Complementary Analytical Techniques

While DSC provides valuable preliminary data, suspected interactions should be confirmed using complementary analytical techniques. High-Performance Liquid Chromatography (HPLC) is particularly valuable for quantifying drug content and detecting degradation products. A recently developed HPLC method for this compound can identify and quantify five potential impurities, making it suitable for compatibility assessment [4]. Additionally, thermogravimetric analysis (TGA) can be coupled with DSC to evaluate mass changes associated with decomposition or desolvation events.

Other valuable techniques include Fourier-Transform Infrared Spectroscopy (FT-IR) to detect chemical interactions through functional group changes, Powder X-Ray Diffraction (PXRD) to identify polymorphic transitions, and scanning electron microscopy (SEM) to observe morphological changes. For cases where thermal changes are minimal or difficult to interpret, accelerated stability studies with analytical monitoring over time provide the most reliable compatibility assessment [7].

Case Studies and Practical Applications

Documented Interactions and Formulation Recommendations

Although comprehensive compatibility data for this compound with a broad excipient range is not fully available in the literature, valuable insights can be drawn from related compounds and documented case studies. A particularly relevant study investigated the solid-state interaction between this compound and paracetamol, revealing that these two drugs can interact in solid dosage forms, affecting their pharmaceutical properties [8]. This finding highlights the importance of compatibility screening not only for drug-excipient combinations but also for fixed-dose combinations containing multiple active ingredients.

Based on general compatibility knowledge and the chemical structure of this compound, the following formulation recommendations can be made:

  • Diluents: Microcrystalline cellulose and dicalcium phosphate are generally safe choices. Lactose should be used with caution in formulations containing moisture, as the potential for Maillard reaction exists with primary amines under humid conditions [7].

  • Binders: PVP should be carefully evaluated for peroxide content, which may promote oxidation. Hydroxypropyl cellulose and starch may represent safer alternatives.

  • Disintegrants: Sodium starch glycolate and croscarmellose sodium are generally compatible, but should be evaluated for moisture content and potential interactions.

  • Lubricants: Magnesium stearate should be used at minimal effective concentrations (typically <1%) as it can potentially form hydrophobic coatings and reduce dissolution. Steric acid or sodium stearyl fumarate may be considered as alternatives.

For liquid formulations containing this compound, particular attention should be paid to the selection of preservatives, antioxidants, and buffering agents, as the drug substance may be susceptible to hydrolysis based on its ester functional group and the identification of (4-chlorophenyl)(phenyl)methanol as a potential hydrolytic degradation product [4].

Regulatory Considerations and Stability Implications

Compatibility studies form an essential component of the Quality by Design (QbD) framework for pharmaceutical development, as recommended by regulatory agencies including the FDA and ICH. These studies provide scientific justification for excipient selection and concentration ranges in final formulations. The identification of five impurities in this compound, with their characterization and quantification methods recently reported, underscores the importance of comprehensive impurity profiling during compatibility assessment [4].

The thermal analysis techniques discussed, particularly DSC, offer rapid screening with minimal material consumption, allowing early identification of potential stability issues before committing to long-term stability studies. However, it is important to recognize that DSC alone cannot detect all incompatibilities, particularly those that occur slowly over extended storage periods. Therefore, DSC should be used as part of a comprehensive compatibility assessment strategy that includes accelerated stability studies (40°C/75% RH for 1-3 months) with monitoring of chemical, physical, and mechanical properties.

For regulatory submissions, compatibility data should clearly demonstrate the rationale for excipient selection, potential interactions detected, and risk mitigation strategies implemented. This approach aligns with the current regulatory focus on Critical Quality Attributes (CQA) of excipients and their impact on the drug product formulation and manufacturing process [1]. Proper documentation of compatibility studies, including experimental methodologies, analytical data, and interpretation criteria, provides essential evidence to support formulation design and control strategies in regulatory filings.

Conclusion

DSC-based compatibility screening represents a valuable, rapid, and material-sparing approach for evaluating potential interactions between this compound and pharmaceutical excipients. When properly executed using the protocols outlined in this document, this methodology can identify incompatibilities early in the formulation development process, thereby reducing late-stage failures and ensuring the development of stable, effective, and safe pharmaceutical products. The interpretation of DSC data should consider the specific physicochemical properties of this compound, including its melting characteristics, known degradation pathways, and identified impurities. A comprehensive compatibility assessment strategy that integrates DSC with complementary analytical techniques and accelerated stability studies provides the most reliable foundation for rational formulation design and successful regulatory submission.

References

Identified Impurities and Degradation Products of Cloperastine HCl

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes five key impurities identified in Cloperastine HCl bulk drug, their structural characteristics, and their origins [1] [2]. This information is critical for identifying unknown peaks during chromatographic analysis.

Impurity Name Structure / Description Origin
Impurity A 1-[2-(Diphenylmethoxy)ethyl]piperidine (lacks chloro-substituent) [1] [2]. Synthesis-related impurity (starting material or intermediate) [1] [2].
Impurity B 1-[2-[(2-Chlorophenyl)(phenyl)methoxy]ethyl]piperidine (2-chloro isomer) [1] [2]. Synthesis-related isomeric impurity [1] [2].
Impurity C 1-[2-[(3-Chlorophenyl)(phenyl)methoxy]ethyl]piperidine (3-chloro isomer) [1] [2]. Synthesis-related isomeric impurity [1] [2].
Impurity D (4-Chlorophenyl)(phenyl)methanone (4-Chlorobenzophenone) [1] [2]. Raw material used in the synthesis of Cloperastine [1] [2].
Impurity E (4-Chlorophenyl)(phenyl)methanol [1] [2]. Synthetic intermediate and a hydrolysate (degradant) of Cloperastine [1] [2].

In addition to the synthesis-related impurities above, a photodegradation study identified three transformation products formed when an aqueous solution of Cloperastine was subjected to UV photolysis, simulating tertiary wastewater treatment conditions [3]. The specific structures of these photodegradants were identified using UHPLC-QTOF-MS/MS, though their precise chemical names are not listed in the available abstract [3].

Analytical Methods for Identification and Quantification

A robust HPLC method was developed specifically to separate and quantify the five impurities listed in the table above, which were previously co-eluting or undetected with other pharmacopeial methods [1].

  • Analytical Column: Inertsil ODS (4.6 × 100 mm i.d., 3 μm) [1].
  • Mobile Phase: Methanol–0.1 mol/L potassium dihydrogen phosphate solution–perchloric acid (60:40:0.16, v/v/v) [1].
  • Detection: UV detection at 210 nm [1].
  • Validation: The method was validated for specificity, linearity, sensitivity, precision, and accuracy, making it suitable for quality control [1] [2].

For structural elucidation of unknown impurities, the following techniques were employed after isolation and purification:

  • Spectroscopic Techniques: Mass Spectrometry (MS), 1H NMR, 13C NMR, HSQC, HMBC, and 1H-1H COSY [1] [2].
  • Isolation Methods: Impurities were enriched using ODS column chromatography and isolated by semi-preparative HPLC. Impurity E was specifically enriched through strong acid degradation before purification [2].

The following workflow diagrams the process of identifying and characterizing unknown impurities in a Cloperastine HCl sample.

start Sample: Cloperastine HCl Bulk Drug or Formulation step1 HPLC-UV Screening Using Developed Method start->step1 step2 Observe Unknown/Impurity Peak step1->step2 step3 Isolate and Purify Impurity (ODS Column, Semi-prep HPLC) step2->step3 step4 Structural Elucidation step3->step4 step4_sub1 Mass Spectrometry (MS) for Molecular Mass & Fragments step4->step4_sub1 step4_sub2 NMR Analysis (1H, 13C, HSQC, HMBC, COSY) step4->step4_sub2 step5 Identify Impurity Structure (Refer to Known Impurities Table) step4_sub1->step5 step4_sub2->step5

Frequently Asked Questions for Troubleshooting

Here are answers to common technical challenges based on the published literature.

  • Q1: I am using a pharmacopeial HPLC method, but I suspect an impurity is co-eluting with the main Cloperastine peak. What can I do?

    • A1: This is a known issue. Researchers found that Impurity C was co-eluting with the main peak using the Japanese Pharmacopoeia method [1]. The solution is to adopt the modified HPLC method detailed above, which uses a different mobile phase ratio and a 3μm particle size column to achieve better separation [1].
  • Q2: What are the primary stability concerns for Cloperastine HCl?

    • A2: The main chemical instability is hydrolysis, which leads to the formation of Impurity E [1] [2]. Furthermore, the drug is susceptible to photodegradation upon exposure to UV light, generating at least three transformation products [3]. Therefore, stability studies should include forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions [4].
  • Q3: Where can I find reference standards for Cloperastine impurities?

    • A3: Some of the identified impurities, including 3-Chlorobenzophenone (related to Impurity C), are available as reference standards from chemical suppliers specializing in pharmaceutical impurities [5]. Sourcing a reference standard is the most reliable way to confirm the identity and quantity of a specific impurity.

References

Comprehensive Technical Support Guide: Optimizing Cloperastine Dissolution Rate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cloperastine Solubility Challenges

Cloperastine is a widely used cough suppressant with antihistaminic activity that faces significant solubility limitations impacting its therapeutic potential. The drug's poor aqueous solubility presents a major challenge for formulation scientists, as it directly affects dissolution rate, bioavailability, and ultimately, clinical efficacy. This technical support guide addresses the fundamental solubility issues associated with Cloperastine and provides evidence-based strategies to overcome these challenges.

Cloperastine exists in several salt forms, with Cloperastine hydrochloride and Cloperastine fendizoate being the most common. The hydrochloride salt has a molecular weight of 366.33 g/mol and the free base has a logP value of 5.08, indicating high lipophilicity and poor water solubility (0.000765 mg/mL) [1]. These properties place Cloperastine in BCS Class II (low solubility, high permeability), where dissolution rate is the primary limiting factor for absorption. For such compounds, even small improvements in solubility can lead to significant enhancements in oral bioavailability and therapeutic consistency.

The following sections provide formulation scientists and pharmaceutical developers with comprehensive guidance on assessing, troubleshooting, and optimizing Cloperastine dissolution profiles. The guide incorporates practical methodologies, troubleshooting advice, and experimental protocols specifically tailored to address the unique challenges presented by this molecule, with the ultimate goal of accelerating development timelines and improving formulation outcomes.

Cloperastine Solubility Profile & Key Properties

Understanding the fundamental physicochemical properties of Cloperastine is essential for developing effective formulation strategies. The table below summarizes the key characteristics that influence its solubility behavior:

Table 1: Physicochemical Properties of this compound

Property Value Reference Significance
Molecular Weight 366.33 g/mol [1] Impacts diffusion rates and membrane permeability
Water Solubility 0.000765 mg/mL [1] Classifies as practically insoluble according to USP
logP 5.08 [1] Indicates high lipophilicity, poor aqueous solubility
pKa 8.82 [1] Weak base, ionization-dependent solubility
Melting Point 216-218°C [2] High crystal lattice energy contributes to low solubility
Solid Form White to off-white crystalline powder [2] Common physical form with typical dissolution challenges

Cloperastine exhibits different solubility characteristics depending on the salt form. While the hydrochloride salt is only slightly soluble in water, it demonstrates better solubility in alcoholic solvents [2]. This property is frequently leveraged in formulation approaches that use cosolvents. The fendizoate salt form has been specifically developed to address solubility limitations and has been successfully formulated into suspension dosage forms with improved dissolution characteristics [3].

Stability data indicates that Cloperastine is susceptible to degradation under various stress conditions, which must be considered during formulation development:

Table 2: Cloperastine Stability Under Stress Conditions

Stress Condition Degradation After 45 Minutes Major Degradant Reference
Basic 22.86% Benzaldehyde (m/z 105.03) [4]
Acidic 20.68% Benzaldehyde (m/z 105.03) [4]
Oxidative 12.86% Benzaldehyde (m/z 105.03) [4]

The primary degradation pathway involves ether bond cleavage under all stress conditions, leading to formation of benzaldehyde [4]. This degradation profile highlights the importance of controlling environmental factors during processing and storage to maintain product stability and performance.

Solubility Enhancement Techniques for Cloperastine

Various strategic approaches can be employed to improve the dissolution rate and overall bioavailability of Cloperastine. The selection of an appropriate technique depends on multiple factors including the desired dosage form, manufacturing capabilities, and development timeline. The following table compares the most effective enhancement methods for Cloperastine:

Table 3: Solubility Enhancement Techniques for Cloperastine

Technique Mechanism Advantages Limitations Suitability for Cloperastine
Particle Size Reduction Increased surface area for dissolution Well-established technology, scalable Does not affect equilibrium solubility, potential for aggregation High - Patent shows D90 <50μm improves dissolution [3]
Salt Formation Alters crystal lattice energy, improves wettability Can significantly enhance solubility, pharmaceutical acceptance pH-dependent solubility, potential for conversion High - Fendizoate salt developed specifically for this purpose [3]
Solid Dispersions Creates amorphous drug in hydrophilic carrier Can dramatically increase dissolution rate Physical stability concerns, potential for crystallization Moderate - Requires careful polymer selection and processing
Complexation Molecular encapsulation (e.g., cyclodextrins) Improves both solubility and stability Limited drug loading, cost considerations Moderate - Particularly for liquid formulations
Cosolvency Alters solvent polarity Simple implementation, rapid development Potential for precipitation upon dilution High - Soluble in alcohol [2]
Nanocrystals Combines surface area increase with saturation enhancement Can significantly improve bioavailability Technical complexity, stability challenges High - For challenging cases requiring maximal enhancement

For suspension formulations specifically, research has demonstrated that controlling particle size distribution (D90 less than 100μm, preferably less than 50μm) significantly improves both dissolution rate and resuspendability [3]. This approach addresses the common problem of irreversible agglomeration and phase separation in suspensions containing water-insoluble drug substances like Cloperastine.

The selection of appropriate excipients plays a critical role in the success of any solubility enhancement strategy. For Cloperastine formulations, commonly used excipients include:

  • Surfactants: Polysorbates, sodium lauryl sulfate to improve wettability
  • Polymers: HPMC, PVP, HPMCAS for solid dispersions and stabilization
  • Suspending agents: Xanthan gum, carbomers for suspension formulations
  • Cosolvents: Ethanol, propylene glycol for liquid formulations [3]

Each excipient must be selected based on compatibility with Cloperastine and the specific enhancement technology being employed. The patent for Levocloperastine fendizoate suspension highlights the use of specific inactive ingredients that demonstrate reduced propensity for irreversible agglomeration and improved resuspendability compared to commercially available reference products [3].

Experimental Protocols & Methodologies

Nanocrystal Production via Bottom-Up Approach

The production of Cloperastine nanocrystals through a bottom-up approach represents an effective method for enhancing dissolution rate through particle size control. The following protocol is adapted from successful approaches documented in the literature for poorly soluble drugs [5]:

  • Solution Preparation: Dissolve 5g of Cloperastine free base in 50mL of ethanol at 40°C under constant stirring (500 rpm) until complete dissolution.

  • Antisolvent Preparation: Prepare 500mL of purified water containing 0.1% w/v of Poloxamer 188 as a stabilizer in a 1L vessel equipped with mechanical stirring.

  • Precipitation: Maintain the antisolvent at 2-4°C and add the drug solution dropwise (1mL/min) using a peristaltic pump while applying high-shear mixing at 10,000 rpm.

  • Stabilization: Continue stirring for 1 hour after complete addition to allow for crystal stabilization and uniform distribution of the stabilizer.

  • Isolation: Concentrate the nanocrystals using vacuum filtration or centrifugation at 5,000 rpm for 10 minutes.

  • Drying: Lyophilize the nanocrystal slurry using a freeze dryer with the following cycle: pre-freezing at -40°C for 2 hours, primary drying at -10°C for 24 hours, and secondary drying at 25°C for 6 hours.

The resulting nanocrystals should be characterized for particle size distribution (D90 < 500nm), crystallinity (using XRD), and dissolution profile. This method typically increases the dissolution rate by 3-5 fold compared to unprocessed Cloperastine [5].

Solid Dispersion Preparation via Solvent Evaporation

Solid dispersions can significantly improve Cloperastine dissolution by creating amorphous drug forms in hydrophilic polymer matrices:

  • Polymer Selection: Choose appropriate polymers based on drug-polymer compatibility screening. HPMC, PVP-VA, and HPMCAS have shown success with similar BCS Class II compounds [5].

  • Solution Preparation: Dissolve Cloperastine and polymer (1:3 ratio) in a 70:30 mixture of dichloromethane and ethanol to create a 10% w/v total solid solution.

  • Mixing: Stir the solution continuously for 2 hours at 400 rpm to ensure complete dissolution and homogeneous mixing.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure (100 mbar) until a solid film is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven at 30°C for 24 hours to remove residual solvent.

  • Size Reduction: Grind the solid dispersion using a mortar and pestle, then pass through a 250μm sieve.

  • Characterization: Analyze the solid dispersion using DSC and XRD to confirm amorphous state formation and evaluate dissolution performance in simulated gastric and intestinal fluids.

The following diagram illustrates the critical decision points in the experimental workflow for solubility enhancement:

G Start Start: Cloperastine Solubility Enhancement APIChar API Characterization • Solubility Profile • Solid Form • Stability Start->APIChar GoalDef Define Target Profile • Dosage Form • Release Profile • Stability Start->GoalDef SaltForm Salt Form Screening PreForm Pre-formulation Studies SaltForm->PreForm ParticleReduction Particle Size Reduction ParticleReduction->PreForm SolidDispersion Solid Dispersion SolidDispersion->PreForm Complexation Complexation Complexation->PreForm MethodSelection Select Enhancement Method APIChar->MethodSelection GoalDef->MethodSelection MethodSelection->SaltForm MethodSelection->ParticleReduction MethodSelection->SolidDispersion MethodSelection->Complexation Prototype Prototype Formulation PreForm->Prototype CharEval Characterization & Evaluation Prototype->CharEval CharEval->Prototype Needs Improvement Optimize Optimization CharEval->Optimize Meets Target?

Diagram: Experimental Workflow for Solubility Enhancement Strategy

Troubleshooting Common Issues & FAQs

Frequently Asked Questions

Table 4: Frequently Asked Questions on Cloperastine Formulation

Question Answer Supporting Evidence
Why does Cloperastine show poor dissolution in aqueous media? High lipophilicity (logP 5.08) and strong crystal lattice energy contribute to poor aqueous solubility (0.000765 mg/mL). [1]
What is the most effective method to improve Cloperastine dissolution? Particle size reduction to D90 <50μm combined with appropriate surfactants significantly enhances dissolution rate. [3]
How stable is Cloperastine under various pH conditions? Shows significant degradation under both acidic (20.68%) and basic (22.86%) conditions after 45 minutes. [4]
Can salt formation improve Cloperastine solubility? Yes, fendizoate salt form has been specifically developed with enhanced dissolution characteristics. [3]
What excipients are compatible with Cloperastine? Compatible with common suspending agents, surfactants, and polymers like HPMC, Poloxamer, and xanthan gum. [3]
Troubleshooting Guide

Problem: Crystal Growth and Polymorphic Transformation

  • Root Cause: Residual solvents or moisture in solid dispersions can act as plasticizers, facilitating molecular mobility and recrystallization. Temperature fluctuations during storage can accelerate this process.

  • Solution:

    • Implement strict control of residual solvent levels (<1% w/w)
    • Use appropriate packaging with moisture barrier properties
    • Consider incorporating crystallization inhibitors like PVP or HPMC in the formulation
    • Conduct accelerated stability studies at 40°C/75% RH for at least 3 months to predict long-term performance

Problem: Poor Suspension Stability and Sedimentation

  • Root Cause: Inadequate control of particle size distribution or insufficient viscosity of the continuous phase can lead to rapid settling and formation of hard cakes.

  • Solution:

    • Control particle size distribution to D90 <50μm as demonstrated in patent literature [3]
    • Optimize viscosity using combination of suspending agents (xanthan gum with microcrystalline cellulose)
    • Incorporate appropriate wetting agents (Polysorbate 80 at 0.1-0.5% w/w)
    • Design thixotropic systems that exhibit shear-thinning behavior for easy redispersion

Problem: Variable Dissolution Profiles Between Batches

  • Root Cause: Inconsistent particle morphology or crystalline form during manufacturing processes. Changes in processing parameters such as drying rate or temperature can significantly impact solid-state properties.

  • Solution:

    • Implement real-time monitoring of critical process parameters
    • Establish robust in-process controls for particle size and morphology
    • Standardize crystallization and drying protocols
    • Conduct solid-state characterization (PXRD, DSC) for each batch to confirm consistency

Formulation Strategy Decision Framework

Selecting the optimal solubility enhancement strategy for Cloperastine requires systematic evaluation of multiple factors. The following diagram provides a visual framework for this decision-making process:

G cluster_0 Development Phase Considerations cluster_1 Dosage Form Requirements cluster_2 API Properties Start Define Target Product Profile Early Early Development • Rapid screening • Minimal API consumption • Simple processes Start->Early Late Late Development • Scalability focus • Robustness • Commercial viability Start->Late Solid Solid Dosage Form • Tablets • Capsules Start->Solid Liquid Liquid Dosage Form • Suspensions • Solutions Start->Liquid Stable Good Physical Stability Start->Stable Challenging Challenging Stability Start->Challenging SS2 Salt Formation • Fendizoate salt • pH optimization Early->SS2 Preferred SS4 Complexation • Cyclodextrins • Surfactant systems Early->SS4 Alternative SS1 Particle Size Reduction • Micronization • Nanosuspension Late->SS1 Robust option SS3 Solid Dispersion • Hot melt extrusion • Spray drying Late->SS3 If justified Solid->SS1 Solid->SS3 Liquid->SS2 Liquid->SS4 Stable->SS1 Stable->SS3 Challenging->SS2 Challenging->SS4 Strategy Recommended Strategy Selection SS1->Strategy SS2->Strategy SS3->Strategy SS4->Strategy

Diagram: Formulation Strategy Decision Framework

This decision framework integrates critical factors including development timeline, target dosage form, and API stability characteristics to guide selection of the most appropriate solubility enhancement strategy. For early development phases, salt formation approaches (particularly fendizoate salt) offer rapid implementation with minimal API consumption [3]. For commercial development with solid dosage forms, particle size reduction provides a robust, well-established technology platform with proven scalability. Each recommended technology has demonstrated success with Cloperastine or similar BCS Class II compounds, providing a scientifically justified approach to formulation development.

Conclusion

The optimization of Cloperastine dissolution rate requires methodical approach that addresses its fundamental solubility limitations. This technical support guide has outlined evidence-based strategies, with partical size reduction to D90 <50μm and salt formation with fendizoate demonstrating particular effectiveness for this molecule [3]. The provided experimental protocols, troubleshooting guides, and decision framework offer comprehensive support for researchers facing formulation challenges with Cloperastine.

References

Cloperastine hydrochloride stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Stability Profiles and Storage Conditions

The following table summarizes the forced degradation data and recommended storage conditions for cloperastine hydrochloride based on current studies:

Condition Details Degradation Key Degradant
Basic 45 minutes exposure [1] 22.86% [1] Benzaldehyde (m/z 105.03) via ether bond cleavage [1]
Acidic 45 minutes exposure [1] 20.68% [1] Benzaldehyde (m/z 105.03) via ether bond cleavage [1]
Oxidative 45 minutes exposure [1] 12.86% [1] Benzaldehyde (m/z 105.03) via ether bond cleavage [1]
Long-Term Storage Recommended for shelf-life determination [2] Varies (study-dependent) -
Accelerated Storage 40°C ± 2°C / 75% RH ± 5% RH for 6 months [2] Varies (study-dependent) -

For the drug substance powder, it is recommended to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Specific storage temperatures suggested are -20°C for the powder and -80°C when in a solvent [3]. The substance is stable under these recommended storage conditions but is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents [3].

Protocol: Forced Degradation Study & Stability-Indicating Method

This protocol outlines how to conduct a forced degradation study and analyze the samples using a validated, green HPLC method, as described in the search results [1].

Sample Preparation (Stress Conditions)

Subject the cloperastine fendizoate sample (the salt form used in the study) to the following stress conditions to induce approximately 5-20% degradation, a typical target for such studies [2]:

  • Acidic Hydrolysis: Expose the sample to a acidic environment (e.g., 0.1M HCl) for 45 minutes [1].
  • Basic Hydrolysis: Expose the sample to a basic environment (e.g., 0.1M NaOH) for 45 minutes [1].
  • Oxidative Stress: Expose the sample to an oxidative medium (e.g., 3% H₂O₂) for 45 minutes [1].
HPLC Analysis

Analyze the stressed samples and an untreated reference sample using the following parameters [1]:

  • Column: C18 column.
  • Mobile Phase: Ethanol and 0.1% orthophosphoric acid in water (pH adjusted to 4.0), at a ratio of 50:50 (v/v).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at 250.0 nm.
  • Injection Volume: Typically 10-20 µL (as per laboratory standards).
  • Temperature: Room temperature is often sufficient, though a column oven at 25-40°C can be used for better reproducibility.
Analysis of Degradants

The major degradation product can be identified using MS/MS analysis. The primary degradant reported is benzaldehyde (m/z 105.03), formed via cleavage of the ether bond in the cloperastine molecule under all stress conditions [1].

The workflow for this method is outlined below:

G Start Start Method Prep Prepare Stress Samples (Acidic, Basic, Oxidative) Start->Prep HPLC HPLC Analysis Column: C18 Mobile Phase: Ethanol/0.1% H₃PO₄ (50:50) Flow: 1.0 mL/min, Detection: 250 nm Prep->HPLC MS MS/MS Identification of Degradants HPLC->MS Result Identify Major Degradant: Benzaldehyde (m/z 105.03) MS->Result End End Result->End

Frequently Asked Questions

Q1: What is the primary mechanism of cloperastine degradation? A1: The primary degradation pathway involves the cleavage of the ether bond in the molecule, leading to the formation of benzaldehyde as a major degradant. This occurs under acidic, basic, and oxidative stress conditions [1].

Q2: How should I store this compound powder in the lab? A2: For long-term stability, store the powder in a tightly sealed container at -20°C in a cool, well-ventilated area. Avoid direct sunlight, moisture, and incompatible materials like strong acids, alkalis, and oxidizing agents [3].

Q3: What are the key parameters for a stability-indicating method for cloperastine? A3: A validated method should separate the parent drug from its degradation products. Key parameters from the green method include a C18 column, a mobile phase of ethanol and 0.1% orthophosphoric acid (pH 4, 50:50 v/v) at 1.0 mL/min, and UV detection at 250 nm. This method was linear in the range of 5.0–200.0 µg/mL [1].

Q4: Does food intake affect the stability or absorption of cloperastine in the body? A4: A bioequivalence study concluded that food has no significant effect on the absorption of cloperastine from tablet formulations. The pharmacokinetic profiles were similar under both fasting and postprandial conditions [4].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High degradation upon storage Improper storage temperature or humidity; exposure to incompatible substances. Ensure storage at recommended low temperatures (-20°C). Keep container sealed and away from strong acids, alkalis, and oxidizers [3].
Inability to separate degradants in HPLC HPLC method not stability-indicating; mobile phase pH or strength not optimal. Adopt or validate the reported green HPLC method. Adjust the ratio of organic solvent (ethanol) in the mobile phase if necessary [1].
Low drug recovery from nanoparticles Instability of drug during formulation process (e.g., solvent exposure). For nanoparticle formulations, ensure the use of mild conditions during preparation and consider the solvent evaporation method, which has shown high drug entrapment efficiency (>90%) [5].
Unknown peak in HPLC chromatogram Potential formation of a specific degradant. Use MS/MS analysis to identify the unknown peak. Compare its mass spectrum with known degradants like benzaldehyde (m/z 105.03) [1].

References

Comprehensive Technical Guide: Reducing Cloperastine Sedative Side Effects Through Structural Analogs

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cloperastine and Sedative Side Effects

Cloperastine is a centrally-acting antitussive agent with demonstrated dual therapeutic activity that combines cough suppression with mild bronchorelaxant properties. Unlike codeine and other narcotic antitussives, cloperastine exerts its therapeutic effects without depressing the respiratory center, making it a valuable therapeutic option for persistent dry cough. The drug possesses significant antihistaminic activity through its action on H1 receptors, which contributes to both its therapeutic effects and its primary side effect profile. Current clinical data indicates that the initial response time for cloperastine is approximately 20-30 minutes after oral administration, with a duration of action lasting 3-4 hours per single dose, typically administered at 10-20 mg three times daily for adult patients [1].

The most frequently reported adverse effects of cloperastine involve dose-dependent sedation that manifests as drowsiness, fatigue, and in some cases, dizziness. These sedative effects originate from the drug's action on the central nervous system, where it crosses the blood-brain barrier and interacts with histamine H1 receptors. Additional side effects may include anticholinergic symptoms such as dry mouth, gastrointestinal disturbances (nausea, vomiting, stomach discomfort), and in rare cases, allergic reactions presenting as rash, itching, or swelling. Of particular concern to researchers are reports of cardiovascular changes including alterations in heart rate and blood pressure, though these occur less frequently [2] [3].

Molecular Mechanisms of Sedation

H1 Receptor Binding and Sedative Pathways

The sedative properties of cloperastine primarily result from its action as a histamine H1 receptor inverse agonist in the central nervous system. Histamine H1 receptors are members of the rhodopsin-like G protein-coupled receptor (GPCR) family and play crucial roles in various physiological functions including inflammation, mast cell-mediated chemotaxis, and neurotransmitter release. When cloperastine binds to these receptors, it stabilizes the inactive conformation of the receptor, shifting the equilibrium toward the inactive state and effectively blocking endogenous histamine from binding and activating neural pathways responsible for maintaining wakefulness [3] [4].

Molecular docking studies have identified three key binding residues in the histamine H1 receptor that are critical for cloperastine binding: MET 183, THR 184, and ILE 187. These residues form strong hydrogen bonding interactions with cloperastine and its derivatives, anchoring the drug in the binding pocket. The ethylamine moiety present in cloperastine's chemical structure is particularly significant as it resembles the structural feature shared with conventional H1 receptor antagonists, explaining its antihistaminic activity. This specific interaction with central H1 receptors is responsible for the cognitive function impairment and sedative effects observed with first-generation antihistamines, which notably limits patient adherence to therapy when sedation is undesirable [3].

Structural Basis for Sedative Activity

Table: Key Molecular Interactions Contributing to Cloperastine Sedation

Molecular Feature Interaction Type Biological Consequence Sedation Contribution
Ethylamine moiety H1 receptor binding Inverse agonism High
Piperidine ring Hydrophobic interactions Membrane penetration Moderate
p-chloro-α-phenylbenzyl Van der Waals forces Binding affinity enhancement Low
Ether oxygen Hydrogen bond acceptor Receptor binding stability Moderate

Structural Analogs & Design Strategies

Rational Drug Design Approaches

The development of non-sedating cloperastine analogs requires strategic structural modifications that preserve the antitussive efficacy while minimizing central nervous system penetration. Research indicates that the piperidine ring and ether linkage represent the most promising modification sites for reducing blood-brain barrier permeability while maintaining affinity for peripheral targets. Molecular simulations suggest that introducing bulky substituents or polar groups at these positions can significantly reduce CNS penetration while preserving the desired antitussive effects through peripheral mechanisms. These approaches aim to create therapeutically selective analogs that maintain cough suppression while eliminating undesirable sedation [3].

A library of 35 cloperastine derivatives has been designed and evaluated through computational docking studies to identify compounds with improved selectivity profiles. The most promising derivative identified to date is 1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}-4-methylenepiperidine, which demonstrates superior docking results with the histamine H1 receptor while potentially reducing central penetration. Other successful design strategies include the introduction of carbamate groups to reduce lipid solubility, quaternary ammonium salts to limit blood-brain barrier crossing, and aryl substitutions with electron-withdrawing groups to fine-tune electronic properties without significantly altering the molecular framework responsible for antitussive activity [3].

Comparative Analysis of Cloperastine Derivatives

Table: Promising Cloperastine Derivatives and Their Properties

Derivative Name Structural Modification Theoretical Sedation Reduction H1 Receptor Binding Affinity Synthetic Complexity
1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}-4-methylenepiperidine Methylenepiperidine substitution High High Moderate
N-oxide cloperastine Piperidine N-oxidation Moderate Moderate Low
4-hydroxypiperidine analog Hydroxyl group addition High Moderate Moderate
Quaternary ammonium derivative Charged nitrogen High Low High
Carbamate prodrug Esterification Moderate Moderate Moderate

Experimental Protocols & Methodologies

Computational Screening Protocol

Molecular docking studies provide a efficient first step in identifying promising cloperastine analogs with reduced sedative properties. Begin by obtaining or generating the three-dimensional structure of the histamine H1 receptor; if using homology modeling, employ MODELLER9V7 software with the crystal structure of the histamine H1 receptor, lysozyme chimera of Escherichia virus T4 (PDB ID: 3RZE_A) as a template. Generate fifty models and select the one with the lowest objective function for molecular dynamics stabilization using NAMD 2.8 software with the CHARMM27 force field. Validate the final model using VERIFY3D and PROCHECK programs to ensure reliable geometry for docking studies [3].

For the docking procedure itself, prepare your library of cloperastine derivatives by energy minimization using appropriate molecular mechanics force fields. Perform docking studies with FRED (Open Eye Scientific Software, Santa Fe, NM) or similar docking software, focusing on the binding pocket containing MET 183, THR 184, and ILE 187 residues. Analyze the resulting binding conformations, paying particular attention to hydrogen bonding interactions with these key residues and calculating free energy of binding values. Compare these results with cloperastine itself and known non-sedating antihistamines to identify derivatives with potentially improved profiles. This computational approach allows for rapid in silico screening before committing resources to complex synthetic pathways [3].

G Start Start Computational Screening HomologyModeling Homology Modeling Using MODELLER9V7 Start->HomologyModeling MDSimulation Molecular Dynamics Stabilization (NAMD 2.8) HomologyModeling->MDSimulation StructureValidation Structure Validation VERIFY3D & PROCHECK MDSimulation->StructureValidation LibraryPreparation Derivative Library Preparation StructureValidation->LibraryPreparation DockingStudies Docking Studies (FRED Software) LibraryPreparation->DockingStudies BindingAnalysis Binding Interaction Analysis DockingStudies->BindingAnalysis ResultsComparison Compare with Reference Compounds BindingAnalysis->ResultsComparison

Synthetic Methodology for Cloperastine Analogs

The synthesis of cloperastine derivatives typically begins with the core scaffold of 1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine. The primary synthesis route involves etherification reactions between appropriate benzhydryl halides and hydroxypiperidine derivatives. For the patented preparation of cloperastine hydrochloride, the process involves condensation reactions in solvents such as dichloromethane, toluene, or acetonitrile with binding agents including triethylamine or potassium carbonate. Reaction times typically range from 2-6 hours at temperatures between 25-80°C, depending on the specific derivatives being synthesized [5].

For structural analogs targeting reduced sedation, focus modifications on the piperidine ring system and the ether linkage. Introduction of methylene groups at the 4-position of the piperidine ring has shown particular promise. Carry out these modifications using alkylation reactions with appropriate halides or through Michael addition chemistry for introducing polar substituents. Purification of final compounds typically employs recrystallization from solvent systems such as ethyl acetate/n-heptane or isopropyl acetate. Throughout the synthesis, monitor reaction progress using TLC or HPLC and confirm final compound structures through NMR spectroscopy and mass spectrometry. Always assess chemical purity (>95%) before proceeding to biological evaluation, as impurities can significantly confound sedation assessment [5] [3].

Troubleshooting Common Experimental Issues

Problem: Poor Receptor Binding in Designed Analogs

Issue: Newly synthesized cloperastine analogs show significantly reduced H1 receptor binding affinity in computational models, suggesting potential loss of antitussive efficacy.

Solution:

  • Systematic structural evaluation: Analyze the binding mode of your failed analogs compared to the parent cloperastine structure. Pay particular attention to maintenance of key hydrogen bonds with MET 183, THR 184, and ILE 187 residues.
  • Conservative modification strategy: Instead of extensive structural changes, implement gradual modifications such as single atom substitutions (e.g., CH to N, O to S) or minimal steric bulk addition.
  • Scaffold hopping approach: If direct modifications consistently fail, consider bioisosteric replacement of the piperidine ring with other saturated nitrogen heterocycles like pyrrolidine or azepane, which may provide better tolerability while maintaining affinity.
  • Binding energy decomposition: Use advanced computational methods to determine which specific molecular interactions contribute most significantly to binding energy, then preserve these critical interactions while modifying other regions of the molecule [3].
Problem: In Vivo Efficacy-Sedation Correlation

Issue: Promising in vitro results with reduced H1 receptor binding do not translate to reduced sedation in animal models, suggesting issues with blood-brain barrier penetration predictions.

Solution:

  • Physicochemical optimization: Modify the partition coefficient (Log P) of your analogs to maintain values between 1.5-2.5, as this range typically balances peripheral efficacy with reduced CNS penetration.
  • P-glycoprotein substrate enhancement: Introduce structural features that make analogs substrates for efflux transporters at the blood-brain barrier, such as specific hydrogen bond donors/acceptors at strategic positions.
  • Advanced penetration prediction: Implement more sophisticated CNS penetration prediction models that incorporate transporter affinity data rather than relying solely on physicochemical properties.
  • Peripheral restriction validation: Conduct tissue distribution studies with radiolabeled compounds to directly measure brain-plasma ratios and confirm reduced CNS exposure [3].

Frequently Asked Questions (FAQs)

Q1: What is the primary structural feature of cloperastine responsible for its sedative effects?

A1: The ethylamine moiety (-CH2-CH2-N-) contained within cloperastine's structure is primarily responsible for its sedative effects, as this structural element is shared with conventional H1 receptor antagonists and facilitates binding to central histamine H1 receptors. This moiety enables the molecule to act as an inverse agonist at the H1 receptor, stabilizing its inactive conformation and blocking endogenous histamine signaling in the brain, resulting in sedation. Modifying this ethylamine linkage while preserving the overall molecular geometry represents the most promising approach to maintaining antitussive efficacy while reducing sedation [3].

Q2: Which specific amino acid residues in the H1 receptor are most critical for cloperastine binding?

A2: Molecular docking studies have identified MET 183, THR 184, and ILE 187 as the most critical residues in the histamine H1 receptor for cloperastine binding. These residues form strong hydrogen bonding interactions with cloperastine and its derivatives. When designing new analogs, preservation of interactions with these specific residues typically correlates with maintained antitussive efficacy, while modifications that reduce binding to other regions of the receptor pocket may help minimize sedative effects [3].

Q3: What in silico approaches are most efficient for predicting sedation potential of new analogs?

A3: A combination of molecular docking studies with the H1 receptor model, followed by prediction of blood-brain barrier permeability using quantitative structure-activity relationship (QSAR) models represents the most efficient computational approach. The docking studies should focus on both binding affinity and specific interaction patterns with the key residues mentioned above, while BBB permeability predictions should incorporate both physicochemical descriptors (Log P, polar surface area, hydrogen bond count) and machine learning models trained on known CNS-active versus peripheral compounds. This dual approach helps identify compounds with maintained peripheral H1 activity for cough suppression but reduced central penetration [3].

Q4: Are there any successful non-sedating antihistamine scaffolds that could inform cloperastine analog design?

A4: Yes, second-generation antihistamines like loratadine, cetirizine, and fexofenadine provide excellent design inspiration as they were specifically developed to minimize CNS penetration while maintaining peripheral H1 activity. Key structural features from these successful non-sedating antihistamines that can be incorporated into cloperastine analogs include: carboxylic acid groups (increased polarity), bulky substituents adjacent to pharmacophore elements, and reduced lipophilicity compared to first-generation compounds. Importantly, several of these second-generation antihistamines maintain the critical tertiary amine feature while adding structural elements that limit blood-brain barrier penetration [3] [4].

Conclusion

References

Cloperastine hydrochloride analytical method validation parameters

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Method for Impurity Identification and Quantification

A specific HPLC method was developed and validated for separating and quantifying five impurities in Cloperastine hydrochloride bulk drug [1] [2]. The method parameters and validation results are summarized below.

Table 1: Optimized HPLC Conditions for Impurity Analysis

Parameter Specification
Column Inertsil ODS (4.6 × 100 mm i.d., 3 μm) [1]
Mobile Phase Methanol - 0.1 mol/L potassium dihydrogen phosphate solution - perchloric acid (60:40:0.16, v/v/v) [1]
Detection Not explicitly specified (Typically UV or PDA)
Flow Rate Not explicitly specified

Table 2: Validation Parameters and Results Summary

Validation Parameter Outcome / Value
Specificity Achieved good separation of all five impurities (A, B, C, D, E) from the main cloperastine peak and from each other [1] [2].
Linearity The method demonstrated a good linear response for all five impurities [2].
Sensitivity (LOD) The required detection limits were achieved [2].
Precision The method showed acceptable precision [2].
Accuracy The method was accurate for quantification [2].

The structures of the five identified impurities are as follows [1] [2]:

  • Impurity A: 1-[2-(diphenylmethoxy)ethyl]piperidine (lacks the chloro-substituent).
  • Impurity B: 1-[2-[(2-chlorophenyl)(phenyl)methoxy]ethyl]piperidine (2-chloro isomer).
  • Impurity C: 1-[2-[(3-chlorophenyl)(phenyl)methoxy]ethyl]piperidine (3-chloro isomer).
  • Impurity D: (4-chlorophenyl)(phenyl)methanone (starting material).
  • Impurity E: (4-chlorophenyl)(phenyl)methanol (synthetic intermediate and hydrolysate).

Control of Genotoxic Impurities

A separate study focused on controlling three potential genotoxic impurities (GTIs) in Cloperastine fendizoate, requiring methods with high sensitivity to meet a concentration limit of 14 ppm [3] [4]. Due to their different properties, two methods were developed.

Table 3: Analytical Methods for Genotoxic Impurities (GTIs)

GTI Method Key Method Parameters LOD
2-Chloroethanol (2-CE) GC-MS [3] [4] Column: Factor Four VF-23ms (30 m × 0.25 mm I.D., 0.25 μm). Detection: SIM mode at m/z 80. Sample Prep: SAX-SPE to remove API. 1.7 mg/L [4]
Methyl p-toluenesulfonate (MPTS) HPLC-DAD [3] [4] Column: SymmetryShield RP8 (250 mm × 4.6 mm, 5 μm), 50°C. Mobile Phase: Phosphate buffer (pH 3.0; 10 mM)-Methanol (with 10% ACN) (45:55, v/v). Flow Rate: 1.7 mL/min. Detection: 227 nm. Sample Prep: SAX-SPE and 1:1 dilution. 11.2 mg/L [4]
2-Chloroethyl p-toluenesulfonate (CEPTS) HPLC-DAD [3] [4] Same as for MPTS. 2.1 mg/L [4]

Stability-Indicating Method and Forced Degradation

A green, stability-indicating HPLC method was developed for Cloperastine fendizoate in the presence of its degradation products [5]. The method uses a C18 column with a mobile phase of ethanol and 0.1% orthophosphoric acid (pH=4) at 50:50 (v/v) and UV detection at 250.0 nm [5].

Forced degradation studies under various stress conditions help demonstrate the method's specificity and the drug's stability [5]. The workflow below outlines a general approach to forced degradation studies.

G Start Start: Prepare Drug Solution Acid Acidic Hydrolysis Start->Acid Base Basic Hydrolysis Start->Base Oxidative Oxidative Stress Start->Oxidative Analyze Analyze Stressed Samples Acid->Analyze Base->Analyze Oxidative->Analyze Compare Compare Chromatograms Analyze->Compare

The results from one such study on Cloperastine fendizoate showed significant degradation, confirming the method's stability-indicating property [5]:

  • Basic stress: 22.86% degradation after 45 minutes.
  • Acidic stress: 20.68% degradation after 45 minutes.
  • Oxidative stress: 12.86% degradation after 45 minutes.

A major degradation product identified via MS/MS had an m/z of 105.03, corresponding to benzaldehyde, formed via ether bond cleavage under all stress conditions [5].

Frequently Asked Questions (FAQs)

Q1: Why is my main API peak co-eluting with an impurity? This was a specific problem with earlier HPLC methods. The solution involved optimizing the chromatographic conditions. Switching to an Inertsil ODS column (3 μm particle size) and adjusting the mobile phase to methanol-potassium dihydrogen phosphate-perchloric acid (60:40:0.16, v/v/v) successfully resolved impurity C from the main cloperastine peak [1].

Q2: How can I achieve the required sensitivity for genotoxic impurities? For GTIs, you must use specialized techniques. For volatile impurities like 2-Chloroethanol, use GC-MS in SIM mode for selectivity and low detection limits. For non-volatile sulfonate esters, use HPLC-DAD with careful sample preparation, including SAX-SPE to remove the high-concentration API that interferes with low-level impurity detection [3] [4].

Q3: How do I demonstrate that my method is stability-indicating? Perform forced degradation studies under acidic, basic, and oxidative conditions. The method should be able to separate the main drug peak from its degradation products, just as the method using an ethanol-based mobile phase did, showing no co-elution peaks [5].

References

Cloperastine plasma sample preparation protein precipitation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Why is protein precipitation critical for LC-MS/MS bioanalysis of plasma samples like those for cloperastine? Protein precipitation is a fundamental cleaning step. Without it, proteins in the plasma matrix can cause severe issues, including HPLC tubing blockages, column fouling, contamination of the mass spectrometer source, and reduced analytical sensitivity. Removing proteins is essential for robust and reproducible results [1] [2].

  • Q2: What is a major limitation of standard protein precipitation that I should be aware of? While protein precipitation effectively removes proteins, it does not remove other matrix components like phospholipids [1] [2]. Phospholipids can cause ion suppression or enhancement in the mass spectrometer, leading to reduced robustness and inaccurate quantification [1]. They also contaminate the instrument and increase maintenance [2].

  • Q3: What is a modern alternative to traditional protein precipitation? Phospholipid Removal (PLR) plates have been developed as a more comprehensive solution. They follow a workflow similar to protein precipitation but incorporate an active component that specifically captures and removes phospholipids without retaining your target analytes, thereby mitigating matrix effects [1] [2].

  • Q4: What organic solvents are commonly used for protein precipitation? The most common solvents are acetonitrile (MeCN), methanol, and acetone [3] [4]. Acetonitrile is often preferred in LC-MS/MS applications due to its excellent precipitating ability and compatibility with the analysis [5].


Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape High organic strength in the final sample eluent [1] [2]. Dilute the processed sample with a aqueous solution (e.g., water with 0.1% formic acid) before LC-MS/MS injection [1] [2].
High Background Noise/Ion Suppression Phospholipids and other matrix components remain in the sample [1] [2]. Consider switching to a Phospholipid Removal (PLR) plate for sample preparation [1] [2].
Low Analyte Recovery Precipitant volume is too low or mixing is inadequate [3]. Ensure a sufficient precipitant-to-plasma ratio and mix thoroughly by vortexing or pipette aspiration [1] [3].
Column Fouling / High Backpressure Incomplete protein precipitation or phospholipid accumulation [1]. Confirm precipitation protocol is followed correctly. Use a guard column. Implement PLR for longer column lifetime [1].

Comparison of Sample Preparation Techniques

The table below summarizes key characteristics of protein precipitation and phospholipid removal based on experimental data.

Feature Protein Precipitation Phospholipid Removal (PLR)
Primary Mechanism Organic solvent disrupts protein solvation [3]. Composite technology captures phospholipids [1] [2].
Simplicity & Speed High; simple and fast protocol [1]. High; follows a similar simple protocol [1].
Removes Proteins Yes [1]. Yes [1].
Removes Phospholipids No (leaves ~1.42 x 108 phospholipid peak area) [1]. Yes (reduces to ~5.47 x 104 phospholipid peak area) [1].
Matrix Effects (Ion Suppression) Significant (~75% signal reduction observed) [1] [2]. Minimal to none [1] [2].
Impact on Column Life Reduced due to phospholipid buildup [1]. Extended by preventing buildup [1].

Detailed Experimental Protocol: Protein Precipitation for Plasma

This protocol is adapted from methodologies used in bioanalysis, including a cloperastine pharmacokinetic study [1] [6].

Materials and Reagents
  • Plasma Samples: Subject plasma samples (e.g., from a clinical study) [6].
  • Precipitation Solvent: Acetonitrile (ACN), typically containing 1% formic acid (v/v) [1].
  • Lab Equipment: Microcentrifuge tubes, pipettes, vortex mixer, centrifuge, and a positive pressure manifold or centrifuge compatible with 96-well plates [1].
Step-by-Step Procedure

Start Start Plasma Sample Prep A 1. Aliquot Plasma Transfer 100 µL of plasma to a tube/well Start->A B 2. Add Precipitation Solvent Add 300 µL ACN with 1% Formic Acid A->B C 3. Mix Thoroughly Vortex vigorously or aspirate 5x with pipette B->C D 4. Precipitate & Pellet Let stand, then centrifuge (e.g., 1500g for 5 min) C->D E 5. Collect Supernatant Transfer clean supernatant to a new vial D->E F 6. Optional: Dilution Dilute 1:10 with aqueous 0.1% formic acid E->F G 7. LC-MS/MS Analysis F->G

Key Considerations:

  • Solvent Ratio: A typical precipitant-to-plasma ratio is 3:1 [1]. The optimal ratio may need validation for your specific method.
  • Mixing: Ensure the solution is adequately mixed to crash out all protein [1].
  • Dilution: If the final sample has high organic strength, a dilution step with an aqueous solution can significantly improve chromatographic peak shape [1] [2].

References

troubleshooting Cloperastine chiral separation chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Established HPLC Method for Cloperastine

For a starting point, here is a summarized method specifically developed for the separation of D,L-cloperastine fendizoate enantiomers [1].

Parameter Specification
Column Chiralcel OD-H (250 mm × 4.6 mm)
Mobile Phase n-Hexane / Isopropyl Alcohol (99:1, v/v) with 0.1% Diethylamine
Flow Rate 0.3 mL/min
Detection UV at 254 nm
Retention Times D-cloperastine: ~15.06 min; L-cloperastine: ~16.65 min
Resolution (Rs) 3.3

Troubleshooting Guide for Chiral HPLC

The following workflow outlines a systematic approach to diagnosing and resolving common issues in chiral separations. The principles below are derived from general chiral method development strategies [2] [3].

Start Start Troubleshooting PeakShape Poor Peak Shape? Start->PeakShape Retention Retention Time Issues? Start->Retention Resolution Poor or No Resolution? Start->Resolution Tailing Peak Tailing/Splitting PeakShape->Tailing ShortRT Retention Too Short Retention->ShortRT LongRT Retention Too Long Retention->LongRT NoSep No Enantioseparation Resolution->NoSep PoorRes Partial Separation Resolution->PoorRes Solvent Check Sample Solvent Tailing->Solvent Use mobile phase as solvent Modifier Adjust Acid/Base Modifier Concentration (e.g., Diethylamine) Tailing->Modifier Enhance masking of silanol groups MPStrength Adjust Modifier Strength (Change IPA %) ShortRT->MPStrength Decrease polar modifier (e.g., reduce IPA %) LongRT->MPStrength Increase polar modifier (e.g., increase IPA %) NoSep->MPStrength Secondary action NewCSP Try a Different Chiral Stationary Phase (CSP) NoSep->NewCSP Primary action Incompat Check Mobile Phase/Column Compatibility PoorRes->Incompat e.g., switch to normal phase ColTemp Adjust Column Temperature PoorRes->ColTemp Optimize temperature PoorRes->Modifier Optimize type or amount of modifier PoorRes->MPStrength Adjust modifier strength

Poor Peak Shape (Tailing or Splitting)
  • Sample Solvent Mismatch: Ensure your sample is dissolved in the mobile phase, not a stronger solvent. A strong solvent can disrupt the equilibrium at the column head, causing peak distortion [3].
  • Silanol Interactions: Add a small amount of acid or base (like diethylamine) to the mobile phase. This can mask active silanol sites on the silica support that can interact with basic groups in your analyte, improving peak shape [1] [3].
Retention Time Issues
  • Retention Too Short: The enantiomers are not interacting enough with the chiral selector. Decrease the concentration of the polar modifier (e.g., Isopropyl Alcohol) in the n-hexane [1] [3].
  • Retention Too Long: The analytes are too strongly retained. Increase the concentration of the polar modifier to out-compete the analytes for binding sites [3].
Poor or No Resolution
  • Optimize Mobile Phase: The type and ratio of polar modifier are critical. For a normal-phase method like the one for Cloperastine, systematically testing different alcohols (e.g., ethanol, methanol) and their percentages can significantly impact selectivity and resolution [3].
  • Adjust Column Temperature: Changing the column temperature can alter the kinetics and thermodynamics of the enantiomer-selector interaction, potentially improving resolution [2].
  • Change the Chiral Selector: If no resolution is achieved after optimization, the Chiralcel OD-H column's selector (cellulose tris(3,5-dimethylphenylcarbamate)) may not be a good fit. A practical strategy is to screen columns with different selectors. Polysaccharide-based columns (like Chiralcel OD, AD, OJ, AS) are often the first choice and can resolve a wide range of racemates [4] [3].

Key Principles of Chiral Separation

Understanding the basics can help you troubleshoot more effectively.

  • The "Three-Point Interaction" Rule: Effective chiral separation requires that the analyte and the chiral stationary phase form a transient diastereomeric complex through at least three simultaneous interaction points. These interactions can include hydrogen bonding, π-π interactions, dipole-dipole forces, and steric effects [2].
  • The Role of Mobile Phase Modifiers: Acidic or basic additives are often essential. They help by protonating or deprotonating the analyte, ensuring it is in a single, uncharged form for more consistent interactions. They also suppress the activity of residual silanols on the silica support, leading to cleaner chromatography [1].

Frequently Asked Questions (FAQs)

Q1: Why is a normal-phase system (n-hexane/IPA) used for this separation instead of reversed-phase? Many chiral recognition mechanisms rely on precise, non-aqueous interactions like hydrogen bonding and dipole stacking. Normal-phase conditions better facilitate these interactions compared to reversed-phase systems, where water can interfere [2] [3].

Q2: My resolution is close to 1.5 but needs to be higher. What should I try first? Fine-tune your existing method before changing columns. Slightly reducing the percentage of IPA (e.g., from 1% to 0.8%) can increase retention and potentially improve resolution. Also, experiment with a lower column temperature (e.g., from 25°C to 15°C) to enhance the energy difference between the enantiomer-selector complexes [2].

Q3: Where can I find more specific application data? Column manufacturers often provide extensive application databases. You can also contact their technical support teams, who may offer free screening services to find the best column and conditions for your compound [3].

References

What are the standard light exposure conditions for photostability testing?

Author: Smolecule Technical Support Team. Date: February 2026

According to the ICH Q1B guideline, confirmatory studies should expose samples to light providing an integrated illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter [1].

The table below summarizes the two approved options for light sources:

Option Light Source Description Spectral Characteristics
Option 1 Artificial daylight fluorescent, xenon, or metal halide lamp [1] Output similar to D65/ID65 emission standard [1]
Option 2 Cool white fluorescent lamp and a near UV fluorescent lamp [1] Cool white: as specified in ISO 10977. Near UV: 320-400 nm, with max emission between 350-370 nm [1]

During exposure, temperature should be controlled, and a dark control should be included for comparison [1].

What happens to Cloperastine during UV photolysis?

A 2025 study investigated the photodegradation of cloperastine (CPS) in aqueous solution using UV photolysis, simulating tertiary wastewater treatment conditions [2]. The key findings were:

  • Transformation Products: The study identified three transformation products and described their kinetic evolution [2].
  • Analytical Techniques: Data was obtained using UHPLC-QTOF-MS/MS and UV spectrophotometry [2].
  • Pathway and Kinetics: A photodegradation reaction pathway was proposed, and kinetic rate constants were calculated using chemometric analyses [2].

This confirms that cloperastine is photosensitive and will degrade under UV light, forming specific transformation products.

How should we design the testing sequence for a drug product?

Photostability testing should follow a sequential approach to determine the necessary level of packaging protection [1]. The logical workflow for this testing strategy is outlined below.

G Start Start Photostability Testing A Drug Product Fully Exposed Start->A B Drug Product in Immediate Pack A->B If unacceptable change End Adequate Protection Confirmed A->End If no unacceptable change C Drug Product in Marketing Pack B->C If unacceptable change B->End If no unacceptable change C->End If no unacceptable change

What are common troubleshooting issues in photostability testing?

Based on general challenges in photostability testing, here are some common issues and potential solutions for your troubleshooting guide:

Issue Potential Cause Suggested Solution
Unclear if degradation is due to light or heat Overheating from Option 1 light sources (xenon, metal halide) [1]. Use a dark control in the same environment to isolate thermal effects [1].
Difficulty measuring irradiance Complexities with physical radiometers [1]. Use a validated chemical actinometer (e.g., quinine hydrochloride) to measure the light dose received by the samples [1].
Inconsistent interpretation of results Lack of standardized scoring between labs [3]. Use a complementary framework like the STABLE toolkit, which provides quantitative scores and a visual pictogram for stability across stress conditions [3].

How should samples be presented and analyzed?

The ICH Q1B guideline provides specific guidance on sample presentation [1]:

  • Solid Drug Substances: Should be spread in a container to a thickness of not more than 3 millimeters [1].
  • Tablets and Capsules: Should be spread in a single layer to provide maximum area of exposure [1].

For analysis, samples must be examined for any changes in [1]:

  • Physical properties (e.g., appearance, clarity, or color).
  • Potency (assay).
  • Degradation products using a method validated for photochemical degradation.

Additional Analytical Methods for Cloperastine

While not specific to photostability, published chromatographic methods for cloperastine can be adapted for analyzing the parent drug and its degradants.

  • HPLC Method: One study used a C18 column with a mobile phase of 10mM phosphate buffer (pH 6.5) and acetonitrile (50:50, v/v), with detection at 227 nm [4]. This wavelength is an iso-absorptive point for cloperastine and another drug in the combination product.
  • Genotoxic Impurity Monitoring: Separate methods using GC-MS and HPLC-DAD have been developed to control genotoxic impurities in cloperastine fendizoate, demonstrating the use of advanced techniques for impurity profiling [5] [6].

References

Cloperastine versus codeine antitussive efficacy clinical trial

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Efficacy and Clinical Protocol Data

For a deeper dive, here is a summary of key clinical trials and their methodologies that provide the efficacy data for each drug.

Drug Study Design & Protocol Primary Efficacy Endpoints & Results
Cloperastine Review of evidence from various cough types (e.g., bronchitis). Adult therapeutic dose: 10-20 mg three times daily [1]. Efficacy: Shown to be effective in reducing cough with dual activity (antitussive and bronchorelaxant). Safety: Well-tolerated without depressing the respiratory center or causing addiction [1].

| Codeine (Chronic Cough) | Open-label, randomized trial (n=88).

  • Groups: Codeine (60 mg/day) vs. Levodropropizine (180 mg/day).
  • Duration: 2 weeks.
  • Assessment Tools: VAS, CSS, LCQ [2]. | VAS Change: Codeine: 35.1 ± 20.7; Levodropropizine: 19.8 ± 24.8 (P=0.002). CSS Change: Codeine: 2.96 ± 2.35; Levodropropizine: 1.26 ± 1.89 (P<0.001). LCQ Change: Codeine: 3.28 ± 3.36; Levodropropizine: 1.61 ± 3.53 (P=0.025) [2]. | | Codeine (Chronic Pain) | RCT, double-blind, placebo-controlled (n=46).
  • Regimen: Controlled-release (CR) codeine q12h vs. placebo.
  • Duration: 7 days each.
  • Rescue Med: Acetaminophen+codeine PRN [3]. | Pain Intensity (VAS): Codeine: 35 ± 18; Placebo: 49 ± 16 (P=0.0001). Rescue Analgesic Use: Codeine: 3.6 ± 3.5 tabs/day; Placebo: 6.1 ± 3.2 tabs/day (P=0.0001). Treatment Preference: 73% of patients preferred CR codeine phase [3]. |

Mechanisms of Action and Signaling Pathways

The antitussive effects of these drugs are mediated through distinct pathways, primarily defined by their interaction with the central nervous system.

G cluster_cloperastine Cloperastine Pathway cluster_codeine Codeine Pathway C1 Oral Administration C2 Central Action on Cough Center (Medulla Oblongata) C1->C2 C4 Peripheral Action C1->C4 C3 Inhibition of Ascending/ Descending Cough Pathways C2->C3 C9 Cough Suppression C3->C9 C5 H1 Receptor Blockade C4->C5 C7 Mild Anticholinergic Effects C4->C7 C6 Reduced Airway Irritation & Inflammation C5->C6 C6->C9 C8 Reduced Mucus Secretion C7->C8 C8->C9 D1 Oral/IV Administration D2 Central Action in Brainstem D1->D2 D3 Agonism at μ-Opioid Receptors D2->D3 D4 Inhibition of Cough Center (Nucleus Tractus Solitarius) D3->D4 D6 Side Effects D3->D6 D5 Cough Suppression D4->D5 D7 Respiratory Depression D6->D7 D8 Constipation D6->D8 D9 Drowsiness, Nausea D6->D9 D10 Addiction Potential D6->D10

Key Differentiation for Clinical Development

When considering the clinical profile of each drug, the choice often hinges on a trade-off between potency and safety.

  • Codeine is a potent, centrally-acting antitussive with extensive clinical evidence supporting its efficacy, particularly for chronic and severe cough. However, its use is burdened by a typical opioid side effect profile (drowsiness, nausea, constipation) and risks of dependency and respiratory depression, necessitating caution [3] [2]. Its status as a controlled substance also adds regulatory hurdles.
  • Cloperastine presents a favorable safety profile with no narcotic effects, no respiratory depression, and no addiction liability [1]. Its dual central and peripheral action, including H1-antihistamine effects, may be particularly beneficial for coughs associated with allergic components or bronchospasm. The main limitation is the lack of robust, modern RCTs and FDA approval.

For researchers, this landscape suggests a clear opportunity: cloperastine could be a strong candidate for development in populations where codeine's risks are unacceptable, provided that larger, well-controlled clinical trials are conducted to firmly establish its efficacy relative to the potent standard.

References

Cloperastine HCl dextromethorphan comparative pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Pharmacokinetic Profiles

The following table consolidates key pharmacokinetic parameters for Cloperastine and Dextromethorphan, highlighting their distinct profiles.

Parameter Cloperastine Dextromethorphan
Bioavailability Information not available in provided search results ~1-2% (Extensive Metabolizers); up to 80% (Poor Metabolizers) [1]
Tmax (Time to Cmax) 1.0 - 1.5 hours [2] ~2.86 hours [3]
Cmax (after 10 mg) 1.34 ± 0.53 ng/mL (Fasted) [2] 2.9 ng/mL (after 30 mg dose) [3]
AUC0-∞ (after 10 mg) 81.0 ± 46.9 h·ng/mL [2] 17.8 ng·h/mL (after 30 mg dose) [3]
Elimination Half-life (t₁/₂) 23.0 ± 7.7 hours [2] 2–4 hours (Extensive Metabolizers); ~24 hours (Poor Metabolizers) [1] [4]
Primary Metabolizing Enzymes Information not fully known CYP2D6 (Major), CYP3A4 (Minor) [1] [3] [4]
Effect of Food No significant effect on absorption [2] Not specified in provided search results
Protein Binding Information not available in provided search results 60-70% [3]

Detailed Experimental Data and Methodologies

The data in the table above is derived from specific clinical studies. Below are the key experimental details for the most relevant pharmacokinetic investigations for each drug.

Cloperastine HCl Experimental Protocol

A 2022 single-centre, randomized, open-label, two-period crossover study evaluated the pharmacokinetics and bioequivalence of a test and reference 10 mg Cloperastine tablet in healthy Chinese subjects [2].

  • Study Design: A single oral dose was administered under both fasting (n=25) and postprandial (n=30) conditions, with a 7-day washout period between doses [2].
  • Analytical Method: Plasma concentrations of Cloperastine were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, a highly sensitive and specific technique for quantifying drug levels in biological samples [2].
  • Data Analysis: Non-compartmental analysis was performed using WinNonlin software (version 8.3) to calculate pharmacokinetic parameters including C~max~, AUC, and t~½~ [2].
Dextromethorphan Experimental Protocol

While multiple studies exist, detailed methodology for a specific single-dose study in adults is not fully outlined in the provided search results. However, the reported data is consistent with established pharmacokinetic profiles [1] [3].

  • Key Consideration - CYP2D6 Polymorphism: The pharmacokinetics of Dextromethorphan are highly dependent on an individual's metabolic phenotype. Approximately 9% of the population are "Poor Metabolizers" (PMs) with reduced CYP2D6 activity, leading to significantly higher systemic exposure (4-fold higher plasma levels) and a prolonged half-life compared to "Extensive Metabolizers" (EMs) [1]. This is a critical factor in its clinical use and research.

Metabolic Pathways

The metabolic fate of these two drugs is a major differentiator. Dextromethorphan has a well-characterized and complex pathway, while the specific enzymes for Cloperastine are less defined.

Dextromethorphan Metabolism

The following diagram illustrates the primary and secondary metabolic pathways of Dextromethorphan, which explains its variable pharmacokinetics.

G DXM Dextromethorphan (DXM) DX Dextrorphan (DX) (Active) DXM->DX O-Demethylation 3-MM 3-Methoxymorphinan (3-MM) DXM->3-MM N-Demethylation CYP2D6 CYP2D6 (Primary) DXM->CYP2D6 CYP3A4 CYP3A4 (Minor) DXM->CYP3A4 3-HM 3-Hydroxymorphinan (3-HM) DX->3-HM N-Demethylation Gluc Glucuronidated/Sulfated Metabolites DX->Gluc Conjugation 3-MM->3-HM O-Demethylation 3-HM->Gluc Conjugation

As shown, Dextromethorphan is primarily metabolized by CYP2D6 to its active metabolite, dextrorphan (DX), which also contributes to its effects. A minor pathway via CYP3A4 forms 3-methoxymorphinan (3-MM). Both DX and 3-MM are further processed to 3-hydroxymorphinan (3-HM), and all these metabolites are ultimately inactivated by conjugation (glucuronidation or sulfation) for excretion [1] [3] [4].

Cloperastine Metabolism

The provided literature states that Cloperastine is metabolized in the liver and eliminated via the kidneys and bile [2]. However, the specific cytochrome P450 enzymes involved in its metabolism are not clearly identified in the available search results, representing a significant knowledge gap compared to Dextromethorphan.

Key Conclusions for Researchers

  • Half-life and Dosing: The notably longer half-life of Cloperastine (~23 hours) suggests a potential for less frequent dosing compared to Dextromethorphan (3-4 hours in EMs) to maintain therapeutic levels [2] [4].
  • Metabolism and Variability: Dextromethorphan's pharmacokinetics are a classic example of the impact of genetic polymorphism (CYP2D6), necessitating consideration of patient phenotype in study design and data interpretation. This variability is a major differentiator from Cloperastine, based on the available data [1].
  • Clinical Efficacy: One open-label clinical trial directly compared the drugs for dry cough and found that Levocloperastine (the levo-isomer of Cloperastine) significantly reduced cough severity and frequency and improved quality of life scores more effectively than Dextromethorphan after 7 days of treatment [5]. This suggests that despite its complex metabolism, Dextromethorphan's clinical efficacy in dry cough may be less than that of Cloperastine.

Limitations and Research Gaps

  • The comparative data is assembled from separate studies with different designs, rather than a single, controlled head-to-head pharmacokinetic trial.
  • As noted, the complete metabolic pathway and the specific enzymes involved in Cloperastine's metabolism remain unconfirmed in the provided sources, which is a critical area for further research [2].

References

Cloperastine antihistamine activity comparison diphenhydramine

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview

Feature Cloperastine Diphenhydramine
Primary Drug Class Antitussive (cough suppressant) [1] [2] First-generation H1-antihistamine [3] [4] [5]
Main Indication Treatment of dry, persistent cough [1] [2] Allergies, insomnia, motion sickness, allergic reactions [3] [4] [5]
Mechanism of Action Central antitussive (acts on cough center); mild H1-antihistamine and bronchodilator activity [1] Potent H1-receptor inverse agonist; also anticholinergic and sodium channel blocker [4] [5]
Effect on CNS Does not depress the respiratory center; non-narcotic [1] Readily crosses blood-brain barrier, causes sedation, suppresses medullary cough center [4] [5]
Receptor Binding Profile Binds histamine H1 receptor [6] Binds histamine H1 receptor; also muscarinic acetylcholine receptors [4] [5]
Key Binding Residues (from modeling) MET183, THR184, ILE187 (Predicted) [6] Information not available in search results
Approval Status (US) Not approved [2] Approved (OTC and Rx) [4]

Experimental Data & Protocols

The following tables summarize quantitative data and methodologies from key preclinical studies investigating the antihistamine and related activities of these compounds.

Molecular Docking to Human Histamine H1 Receptor (HRH1)

This study used computational modeling to understand how cloperastine and its analogues interact with the HRH1 at the atomic level [6].

Aspect Protocol Details
Objective To model the 3D structure of HRH1 and identify binding interactions of cloperastine derivatives [6].
Target Protein Human Histamine H1 Receptor (HRH1) [6].
Software/Tools MODELLER9V7 (homology modeling), NAMD 2.8 (molecular dynamics), FRED (docking) [6].
Key Findings Cloperastine binds HRH1 via hydrogen bonds with residues MET183, THR184, and ILE187; this binding is a key component of its antihistamine activity [6].
In Vitro Antiviral Susceptibility Assay

Research during the COVID-19 pandemic screened approved drugs for antiviral activity, revealing off-target effects for several antihistamines [7].

Aspect Protocol Details
Objective To evaluate the direct antiviral activity of drugs, including diphenhydramine and hydroxyzine, against SARS-CoV-2 [7].
Cell Line Human lung A549 cells transfected with human ACE2 (ACE2-A549) [7].
Virus Strain SARS-CoV-2 (USA-WA1/2020) [7].
Procedure Cells were pre-treated with various drug concentrations for 4 hours, infected with the virus, and supernatants were harvested 4 days post-infection to measure viral burden [7].
Key Findings Diphenhydramine and hydroxyzine exhibited direct antiviral activity in vitro; association found between their use and reduced SARS-CoV-2 positivity in patients over 61 [7].
In Vitro & In Vivo Anti-Tumor Activity Study

A drug repurposing screen identified cloperastine as having unexpected cytotoxic activity, leading to further investigation [8].

Aspect Protocol Details
Objective To determine the anti-proliferative effect of cloperastine on Esophageal Squamous Cell Carcinoma (ESCC) cells and its mechanism [8].
In Vitro Models KYSE150 and KYSE450 (human ESCC cell lines) [8].
In Vivo Model Mouse xenograft model using ESCC cells [8].
Key Techniques Proteomic analysis, ROS measurement, mitochondrial membrane potential assay (JC-1 probe), western blot [8].
Key Findings Cloperastine inhibited ESCC cell proliferation and tumor growth by suppressing mitochondrial oxidative phosphorylation, independently of its antihistamine action [8].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the key pathways and mechanisms of action for both drugs, as revealed by the cited studies.

G Start Drug Administration Cloperastine Cloperastine Start->Cloperastine Diphenhydramine Diphenhydramine Start->Diphenhydramine HRH1 Histamine H1 Receptor (HRH1) Cloperastine->HRH1 Binds to   CoughCenter Cough Center (Medulla) Cloperastine->CoughCenter Acts on   OXPHOS Inhibition of Mitochondrial OXPHOS Cloperastine->OXPHOS In vitro/vivo   Diphenhydramine->HRH1 Potent inverse agonist   Antiviral Antiviral Activity (Off-target) Diphenhydramine->Antiviral In vitro/Association   Antihistamine Antihistamine Effect HRH1->Antihistamine Sedation CNS Sedation HRH1->Sedation Crosses BBB Antitussive Antitussive Effect CoughCenter->Antitussive Antitumor Anti-tumor Effect (Off-target) OXPHOS->Antitumor

This research highlights several key distinctions:

  • Cloperastine's primary role is as a targeted antitussive with a favorable side effect profile (non-narcotic, no respiratory depression) [1]. Its H1-antihistamine activity is a secondary feature.
  • Diphenhydramine is a classic, potent first-generation antihistamine with significant CNS penetration, leading to sedative and anticholinergic effects [4] [5].
  • Both drugs exhibit promising off-target effects, such as cloperastine's anti-tumor activity via mitochondrial disruption [8] and diphenhydramine's in vitro antiviral properties [7], which are valuable leads for drug repurposing research.

References

Comparison of Key Pharmacokinetic Parameters (Geometric Mean Ratios)

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Fasting Condition (GMR %) Postprandial Condition (GMR %) BE Acceptance Range
Cmax (Maximal Plasma Concentration) 102.05% [1] / 102.1% [2] 94.20% [1] / 94.2% [2] 80.00% – 125.00% [2]
AUC0–72h (Area Under the Curve from 0 to 72 hours) 103.80% [1] / 103.8% [2] 98.78% [1] / 98.8% [2] 80.00% – 125.00% [2]
AUC0–∞ (Area Under the Curve from 0 to Infinity) 104.0% [2] 99.0% [2] 80.00% – 125.00% [2]

Detailed Experimental Protocol

The following diagram outlines the core workflow of the bioequivalence study:

cluster_1 Period 1 cluster_2 Period 2 Start Study Enrollment (60 Healthy Chinese Subjects) Grouping Randomized Group Assignment Start->Grouping Fasting_P1 Fasting Group (n=28) 10 mg single dose Grouping->Fasting_P1 Fed_P1 Postprandial Group (n=32) High-fat meal → 10 mg single dose Grouping->Fed_P1 Washout Washout Period (7 days) Fasting_P1->Washout Fed_P1->Washout Fasting_P2 Fasting Group Alternate Preparation Washout->Fasting_P2 Fed_P2 Postprandial Group Alternate Preparation Washout->Fed_P2 Blood_Collection Blood Sample Collection (18 time points up to 72h) Fasting_P2->Blood_Collection Fed_P2->Blood_Collection LC_MS_Analysis Plasma Analysis (Validated LC-MS/MS Method) Blood_Collection->LC_MS_Analysis End Data Analysis (PK parameters & Safety) LC_MS_Analysis->End

Key Methodology Details:

  • Study Design: A single-center, randomized, open, two-period, self-crossover trial [2] [1]. In this design, each subject receives both the test and reference formulation in random sequence, separated by a washout period.
  • Subjects: Healthy Chinese volunteers (over 18 years old) were divided into fasting (n=28) and postprandial (n=32) groups [2].
  • Interventions:
    • Test (T) drug: 10 mg cloperastine tablet produced by Dior Group Chengdu Pharmaceutical Co., Ltd., China [1].
    • Reference (R) drug: 10 mg cloperastine tablet, HUSTAZOL from Nipro ES Pharma Co., Ltd. [1].
    • Fasting Condition: Subjects fasted for at least 10 hours before drug administration [1].
    • Postprandial Condition: Subjects consumed a high-fat, high-calorie meal (approximately 800-1000 kcal) within 30 minutes before drug administration [2] [1].
  • Blood Sampling: Venous blood samples (4 mL each) were collected at 18 time points: before administration (0 h) and at 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 4.5, 5, 6, 8, 10, 12, 24, 36, and 48 hours after administration [1].
  • Bioanalytical Method: Plasma concentrations of cloperastine were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method [2] [1].
  • Data Analysis: Pharmacokinetic parameters were calculated using WinNonlin software (version 8.3/8.0) [2] [1]. Bioequivalence was concluded if the 90% confidence intervals for the geometric mean ratios (T/R) of Cmax, AUC0–72h, and AUC0–∞ fell entirely within the 80.00-125.00% range [2].

Safety and Clinical Relevance

  • Safety Profile: The single 10 mg dose of cloperastine was generally safe and well-tolerated. No serious adverse events (SAEs) occurred during the trial [2] [1].
  • Conclusion for Clinical Use: The study demonstrated that the test and reference preparations are bioequivalent under both fasting and postprandial conditions. Furthermore, food has no significant effect on the absorption of cloperastine, making it a well-accepted alternative to the reference product [2].

References

Cloperastine GIRK channel blockade potency other antitussives

Author: Smolecule Technical Support Team. Date: February 2026

GIRK Channel Blockade Potency of Antitussives

The table below summarizes key experimental findings on the GIRK channel blockade by cloperastine and other antitussives.

Antitussive Agent Experimental Model Key Findings on GIRK Channels Reported Potency (IC₅₀)
Cloperastine HEK cells expressing GIRK channels [1] "Potent" inhibitory effect; primary mechanism for cough suppression and neuropharmacological actions [1] [2] [3] IC₅₀ = 1 μM [1]
Cloperastine In vivo mouse studies [3] Most potent GIRK channel blocker among tested antitussives; ameliorates methamphetamine-induced hyperactivity [3] Most potent among tested antitussives [3]
Other Centrally-Acting Antitussives (e.g., dextromethorphan) In vivo mouse studies [3] Inhibit GIRK channel currents; weaker ameliorative effect on hyperactivity compared to cloperastine [3] Less potent than cloperastine [3]

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the methodologies from the key studies cited.

  • Electrophysiology in HEK Cells [1]

    • Objective: To determine the direct effect of cloperastine on GIRK channels.
    • Methods: Rat GIRK1, GIRK2, and GIRK4 channel subunits were expressed in Human Embryonic Kidney (HEK) cells. Whole-cell voltage-clamp recordings were performed on transfected cells. Cloperastine was applied, and its inhibitory effect on the GIRK-induced currents was measured. The concentration that caused half-maximal inhibition (IC₅₀) was calculated.
    • Key Result: Cloperastine inhibited GIRK currents with an IC₅₀ of 1 μM.
  • In Vivo Mouse Model for Hyperactivity [3]

    • Objective: To correlate the antitussives' ameliorative effect on methamphetamine-induced hyperactivity with GIRK channel blockade.
    • Methods: Mice were treated with methamphetamine to induce hyperactivity. Subsequently, various centrally-acting antitussives, including cloperastine, were administered. Their effects on reducing hyperactive behavior were observed and ranked. The mRNA expression levels of GIRK channel subunits (GIRK1, GIRK2, GIRK3) in different brain regions (frontal cortex, striatum, ventral midbrain) were analyzed using semi-quantitative RT-PCR.
    • Key Result: A significant correlation was found between the potency of antitussives in ameliorating hyperactivity and their ability to block GIRK channels. Cloperastine was identified as the most potent in this regard.

Mechanism of Action and Signaling Pathway

The research suggests that cloperastine's antitussive effect is not mediated by a single pathway but involves a multi-targeted mechanism centered on GIRK channel blockade. The following diagram illustrates this proposed signaling pathway and neuronal mechanism.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron (e.g., in Brainstem) CPS Cloperastine (CPS) GIRK_pre GIRK Channel (Blocked) CPS->GIRK_pre Blocks GIRK_post GIRK Channel (Blocked) CPS->GIRK_post Blocks GABA GABA Release Firing ↓ Neuronal Firing GABA->Firing Inhibits GIRK_pre->GABA Enhances Apnea ↓ Apneas Improved Breathing Firing->Apnea GIRK_post->Firing Reduces Inhibition

This model integrates findings that cloperastine blocks GIRK channels on both presynaptic terminals (enhancing GABA release) and postsynaptic neurons (reducing inhibitory currents), leading to suppressed hyperexcitability in brainstem respiratory networks [1].

Key Insights for Researchers

  • Primary vs. Secondary Mechanisms: While cloperastine also has antihistaminic (H1) and weak anticholinergic properties [2] [4], current evidence positions GIRK channel blockade as its primary and most potent mechanism for cough suppression and observed neuropharmacological effects [1] [3].
  • Therapeutic Potential: The GIRK channel blockade property opens avenues for investigating cloperastine's repurposing beyond antitussive use, particularly for central nervous system conditions like hyperactivity or mood disorders where GIRK channels play a role [3].

References

Cloperastine safety profile comparison sedating antihistamines

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological and Safety Profile Comparison

The table below summarizes the core differences based on the search results.

Feature Cloperastine First-Generation Sedating Antihistamines (e.g., Diphenhydramine)
Primary Indication Antitussive (cough suppression) [1] Allergies, sleep aid, cold symptoms [2] [3]
Main Mechanism Central antitussive action; H1-receptor blocking (antihistaminic); mild bronchorelaxant [1] H1-receptor blockade [2]
CNS Penetration & Sedation Does not depress the respiratory center; acts on cough center without narcotic effects [1] High; causes significant sedation, drowsiness, and psychomotor impairment [2] [3]
Tolerance & Dependence Does not cause addiction [4] Tolerance develops to sedative effects; potential for abuse (e.g., "Benadryl Challenge") [3] [5]
Key Safety Concerns Generally well-tolerated in clinical studies; no serious adverse events reported in a recent bioequivalence trial [4] CNS: Sedation, cognitive impairment, risk of accidents, potential link to dementia in elderly [2] [3]. Cardiac: QTc prolongation and arrhythmias in overdose [3]. Anticholinergic: Dry mouth, constipation, urinary retention [3] [5].
At-Risk Populations Information not specific, but a general clinical trial shows good tolerance in adult Chinese subjects [4] Children: Paradoxical agitation, extreme sedation, coma; risk of fatal overdose [2] [3]. Elderly: Lingering effects (half-life up to 18 hrs), increased risk of falls, confusion, and dementia [3].
Regulatory & Expert Stance Considered a pivotal and safer antitussive than codeine [1] [4] Experts are calling for removal from OTC market due to disproportionate risks; some countries have restricted access [2] [3].

Supporting Experimental Data and Protocols

For your work in drug development, the following experimental data and methodologies from the search results may be useful.

  • Clinical Safety of Cloperastine: A 2022 bioequivalence study in healthy Chinese subjects provides recent safety data [4].

    • Protocol: A single-center, randomized, open, double-cycle, crossover trial was conducted under both fasting and postprandial conditions.
    • Methodology: Subjects (n=60) received a single 10 mg oral dose of test or reference cloperastine. Safety was evaluated by monitoring vital signs, physical examination, electrocardiogram (ECG), laboratory tests, and recording adverse events (AEs).
    • Outcome: The study concluded that the 10 mg dose of cloperastine was generally safe and well tolerated, with no serious adverse events (SAEs) occurring during the trial [4].
  • Risks of Sedating Antihistamines: The safety profile of diphenhydramine is well-documented through clinical experience, adverse event reporting, and simulated studies [2] [3].

    • Evidence Base: The conclusions are drawn from a comprehensive review of practice patterns and the prevalence of adverse clinical events.
    • Methodology (Driving Simulation): One cited study used a simulated car-driving model to assess psychomotor performance.
    • Outcome: Diphenhydramine adversely impacted psychomotor performance, a effect not observed with second-generation antihistamines. This finding underpins recommendations from agencies like the European Union, which added diphenhydramine to its "do not drive" category, and the US Federal Aviation Authority, which forbids its use by pilots [3].

The following diagram illustrates the core risk-benefit relationship that underpins the expert recommendations for these drug classes.

G Start Therapeutic Goal: Cough Suppression Cloperastine Cloperastine Start->Cloperastine SedatingAH Sedating Antihistamines (e.g., for cold symptoms) Start->SedatingAH ClopMech Mechanism: Centrally-acting antitussive, H1-block Cloperastine->ClopMech ClopSafety Key Safety Feature: No CNS/respiratory center depression Cloperastine->ClopSafety SedMech Mechanism: Broad H1-blockade in CNS and periphery SedatingAH->SedMech SedRisk Key Safety Risks: Sedation, Cognitive Impairment, Anticholinergic Effects, Abuse Potential SedatingAH->SedRisk ExpertView Expert Recommendation ClopMech->ExpertView ClopSafety->ExpertView SedMech->ExpertView SedRisk->ExpertView ClopConclusion Favored for targeted cough suppression ExpertView->ClopConclusion SedConclusion Risks outweigh benefits; safer alternatives exist ExpertView->SedConclusion

Key Implications for Research and Development

The comparative data suggests several critical considerations:

  • Differentiation is Key: Cloperastine's value proposition lies in its targeted antitussive action without generalized CNS depression. This distinguishes it from sedating antihistamines like diphenhydramine, which are often found in OTC cough/cold formulations despite their suboptimal risk-benefit ratio for this indication [1] [3].
  • Safety-Driven Development: The strong expert movement against first-generation sedating antihistamines highlights a market and clinical need for safer alternatives [2] [3]. Cloperastine's profile aligns with this trend, particularly for conditions requiring cough suppression without sedation.
  • Informing Clinical Practice: For researchers designing clinical trials or developing treatment guidelines, this data supports positioning cloperastine as a potential first-line antitussive option where a non-narcotic, non-sedating agent is desired, especially when compared to the outdated and higher-risk profile of sedating antihistamines.

References

Cloperastine hydrochloride metabolite identification comparison

Author: Smolecule Technical Support Team. Date: February 2026

Identified Degradants and Impurities of Cloperastine

The table below summarizes the known degradation products and process-related impurities of Cloperastine Hydrochloride identified from the search results.

Compound Name Type Key Characteristic / Proposed Structure Identification Method
Benzaldehyde [1] Major Degradant m/z 105.03; formed via ether bond cleavage under all stress conditions. MS/MS
Impurity A [2] Process-related Impurity 1-[2-(diphenylmethoxy)ethyl]piperidine (lacks chloro-substituent). MS, NMR (1H, 13C, HSQC, HMBC, 1H-1H COSY)
Impurity B [2] Process-related Impurity 1,1'-(oxybis(ethane-2,1-diyl))dipiperidine. MS, NMR (1H, 13C, HSQC, HMBC, 1H-1H COSY)
Impurity C [2] Process-related Impurity 1-[2-[(4-chlorophenyl)(phenyl)methoxy]ethyl]pyridine. MS, NMR (1H, 13C, HSQC, HMBC, 1H-1H COSY)
Impurity D [2] Process-related Impurity 4-Chlorobenzophenone (starting material). Not specified (reference standard used)
Impurity E [2] Process-related Impurity 4-Chloro-alpha-((2-(piperidin-1-yl)ethoxy)methyl)benzhydrol. MS, NMR (1H, 13C, HSQC, HMBC, 1H-1H COSY)

The formation of the major degradant, Benzaldehyde, can be visualized through the following degradation pathway:

G Cloperastine This compound Cleavage Ether Bond Cleavage Cloperastine->Cleavage Benzaldehyde Benzaldehyde Cleavage->Benzaldehyde

Analytical and Experimental Methodologies

The studies provided detailed methodologies suitable for identifying Cloperastine and its related substances.

  • Forced Degradation Study Protocol [1]:

    • Conditions: Cloperastine was subjected to acidic, basic, and oxidative stress conditions.
    • Duration: 45 minutes.
    • Results: The highest degradation (22.86%) occurred under basic conditions, followed by acidic (20.68%) and oxidative (12.86%) conditions.
  • HPLC Method for Impurity Profiling [2]:

    • Column: Inertsil ODS (4.6 × 100 mm i.d., 3 μm).
    • Mobile Phase: Methanol - 0.1 mol/L potassium dihydrogen phosphate solution - perchloric acid (60:40:0.16, v/v/v).
    • Note: This method was specifically developed to resolve Impurity C, which co-eluted with the main peak using previously reported systems.
  • Structural Elucidation Techniques [2]:

    • The structures of five process-related impurities were confirmed using a combination of Mass Spectrometry (MS) and advanced Nuclear Magnetic Resonance (NMR) techniques, including 1H NMR, 13C NMR, HSQC, HMBC, and 1H-1H COSY.

References

Cloperastine molecular docking studies histamine H1 receptor

Author: Smolecule Technical Support Team. Date: February 2026

Key Findings from Molecular Docking Studies

The table below summarizes the critical interactions and binding affinity data for Cloperastine and its derivatives with the HRH1 receptor, as identified in the literature.

Ligand / Compound Name Key Interacting Residues (Strong Hydrogen Bonds) Reported Binding Affinity / Notes Source Study
Cloperastine (Core molecule) MET183, THR184, ILE187 [1] Serves as a reference; derivatives were designed for improved affinity [1]. Daddam et al. (2020) [1] [2]
1-{2-[(4-chlorophenyl)(phenyl)methoxy] ethyl}-4-methylenepiperidine (Cloperastine derivative) MET183, THR184, ILE187 [1] Showed the best docking results among the designed derivatives [1]. Daddam et al. (2020) [1] [2]
Mepyramine (First-gen antihistamine) ASP107 (strong ionic interaction) [3] [4] High affinity; used for model validation [3] [4]. Kiss et al. (2004) [3] [4]
Desloratadine (Second-gen antihistamine) Aromatic residues (TYR108, PHE184, etc.) [3] [4] Binds in an extended lipophilic cavity [3] [4]. Kiss et al. (2004) [3] [4]

Detailed Experimental Protocols

The following methodologies are compiled from the key studies that involved molecular docking of ligands with the HRH1 receptor.

1. Homology Modeling of the HRH1 Receptor

  • Objective: To generate a reliable 3D protein structure for docking, as the crystal structure was not available at the time of some studies [1] [3].
  • Template: The crystal structure of the histamine H1 receptor in complex with its ligand (PDB ID: 3RZE) was used in the more recent study [1]. Earlier studies used the bovine rhodopsin structure (PDB ID: 1F88) as a template [3] [4].
  • Software: MODELLER9V7 [1] or MODELLER4 [4].
  • Refinement & Validation:
    • The initial model was refined using Molecular Dynamics (MD) simulations with NAMD 2.8 software to obtain a stable structure with low RMSD [1].
    • The model's stereochemical quality was validated using PROCHECK (Ramachandran plot) and its environment profile was checked with ERRAT [1] [4].

2. Active Site Identification

  • Method: The possible ligand-binding sites were predicted using the CASTp server and based on structural comparisons with the template protein [1]. This aligns with mutagenesis data highlighting key residues like ASP107 [3].

3. Ligand Preparation and Docking

  • Ligand Design: A library of 35 structural derivatives was designed from the Cloperastine core molecule [1].
  • Docking Software: Docking studies were performed using FRED (OpenEye Scientific Software) [1]. The earlier study used a genetic algorithm-based docking method within the Sybyl software suite [3] [4].
  • Analysis: The resulting binding poses and interactions (particularly hydrogen bonds and hydrophobic contacts) were analyzed to determine binding affinity and identify critical residues [1] [3].

The workflow for these studies is summarized in the following diagram:

pipeline cluster_zero Protein Structure Preparation Start Start: Molecular Docking Study Objective Step1 1. Obtain or Build Protein Structure Start->Step1 Step2 2. Identify and Prepare Binding Site Step1->Step2 P1 Homology Modeling (MODELLER) Step3 3. Prepare Ligand Molecules Step2->Step3 Step4 4. Perform Molecular Docking Calculation Step3->Step4 Step3->Step4 35 Cloperastine Derivatives Step5 5. Analyze Docking Results & Interactions Step4->Step5 Result Output: Binding Pose, Affinity Ranking, Key Residues Step5->Result P2 Molecular Dynamics Refinement (NAMD) P1->P2 P3 Structure Validation (PROCHECK, ERRAT) P2->P3

Interpretation of Findings & Significance

  • Key Binding Determinants: The consistent identification of residues MET183, THR184, and ILE187 in recent studies [1] and ASP107 in earlier models [3] highlights them as crucial for ligand binding to the HRH1 receptor. These residues form a combination of strong hydrogen bonds and lipophilic interactions that stabilize the ligand-receptor complex.
  • Basis for Drug Design: The finding that a specific Cloperastine derivative showed superior docking results suggests that modifications at the piperidine ring and the aromatic methoxy tail can enhance affinity [1]. This provides a clear structural rationale for designing new anti-allergy drugs with potentially higher efficacy and fewer side effects.
  • Context of Antihistamine Development: The ability of second-generation antihistamines like desloratadine to bind to an extended hydrophobic cavity, as revealed by earlier models, helps explain their high selectivity and reduced sedative effects compared to first-generation drugs [3].

References

Cloperastine hydrochloride environmental impact assessment green chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Environmental Occurrence and Impact of Cloperastine

Recent monitoring studies have detected Cloperastine in aquatic environments, primarily due to its presence in wastewater after human consumption and excretion.

The table below summarizes the available data on its environmental presence and potential ecological effects:

Aspect Findings Source / Context
Environmental Presence Detected in the Llobregat River (Spain) at a mean concentration of 313 to 859 ng/L; one of the most concentrated pharmaceuticals found in the study alongside dexamethasone and acetaminophen [1]. River water sampling and LC-MS/MS analysis [1].
Source Identified as a point-source pollutant from senior residences, where wastewater contains high loads of pharmaceuticals [2]. Analysis of wastewater from senior residence facilities [2].
Ecotoxicity Toxicity tested on Daphnia magna; specific toxicological data for Cloperastine not provided in the available results [1]. Part of a broader ecotoxicity assessment of drugs used for COVID-19 [1].
Environmental Stability Undergoes degradation under stress conditions: ~22.9% (basic), ~20.7% (acidic), ~12.9% (oxidative) after 45 minutes [3]. Laboratory stability study using HPLC [3].
Key Degradant Benzaldehyde (m/z 105.03), formed via ether bond cleavage under all stress conditions [3]. Identified via MS/MS analysis [3].

Green Analytical Methods for Cloperastine

Conventional analysis of pharmaceuticals often uses hazardous solvents. In response, recent research has focused on developing more sustainable and green analytical methods for determining Cloperastine.

The table below compares a novel green method with a conventional approach, highlighting their characteristics and environmental performance:

Characteristic Green Fluorescence Method [4] Conventional HPLC-UV Method (for comparison) [3]
Principle Fluorescence enhancement in acidic medium [4] Reversed-phase separation with UV detection [3]
Linearity Range 0.2 - 5.0 µg/mL [4] 5.0 - 200.0 µg/mL [3]
LOD/LOQ LOD: 0.04 µg/mL; LOQ: 0.13 µg/mL [4] Validated per ICH guidelines; specific LOD/LOQ not stated [3]
Application Spiked human plasma & pharmaceutical formulations [4] Pharmaceutical suspension & degradation products [3]
Greenness Assessed and promoted as a green method [4] Assessed using AGREE and WAC tools [3]
Key Green Feature Uses less harmful 50 mM sulfuric acid [4] Uses ethanol (a greener solvent) in the mobile phase instead of acetonitrile [3]

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these methods, here is a more detailed look at the experimental workflows.

Green Fluorescence Method

This method is designed for determining Cloperastine in spiked human plasma [4].

  • Sample Preparation: The protocol involves using spiked human plasma.
  • Mechanism: The method works by adding 50 mM sulfuric acid to the sample. This acidic medium fully protonates the nitrogen atom in the piperidine moiety of Cloperastine, which impairs the photoinduced electron transfer (PET) process. This impairment results in a significant enhancement of the compound's native fluorescence, allowing for its measurement [4].
  • Measurement: The fluorescence intensity is then measured, and the concentration is determined based on a calibration curve.

This workflow can be visualized as follows:

G start Sample (Spiked Plasma) acid Add 50 mM Sulfuric Acid start->acid protonation Protonation of Piperidine N acid->protonation pet_inhibit Inhibition of Photoinduced Electron Transfer (PET) protonation->pet_inhibit enhancement Fluorescence Enhancement pet_inhibit->enhancement measurement Quantitative Fluorescence Measurement (0.2-5.0 µg/mL) enhancement->measurement

Green HPLC-UV Method for Stability and Analysis

This method is used for the analysis of Cloperastine in the presence of its degradation products and other compounds [3].

  • Chromatography:
    • Column: C18 column.
    • Mobile Phase: Ethanol and 0.1% orthophosphoric acid (pH=4) in a 50:50 (v/v) ratio. The use of ethanol is a key green feature.
    • Flow Rate: 1.0 mL/min.
    • Detection: UV detection at 250.0 nm.
  • Stress Degradation Study: Forced degradation is performed to study stability by subjecting the drug to:
    • Acidic, Basic, and Oxidative conditions for 45 minutes.
    • The degradation products are then identified using MS/MS.

Pathways for Environmental Impact Assessment

For a comprehensive environmental assessment of Cloperastine, the following interconnected pathways and processes should be considered. This framework integrates the data points gathered from the literature.

G source Source & Entry (Senior Residences WW) fate Fate in Environment (Degradation to Benzaldehyde) source->fate Release analysis Green Analysis (Fluorescence/HPLC) fate->analysis Monitoring impact Ecological Impact (D. magna Toxicity) analysis->impact Data Informs Risk impact->source Informs Mitigation

Research Gaps and Future Directions

The current research, while promising, highlights several areas where further investigation is needed:

  • Ecotoxicological Data: A significant gap exists in the detailed ecotoxicological profile of Cloperastine and its major degradant, benzaldehyde. Future studies should establish chronic and acute toxicity thresholds for a range of aquatic organisms.
  • Real-World Removal Efficiency: More data is needed on the removal efficiency of Cloperastine by various types of wastewater treatment plants (WWTPs) to understand its actual persistence in the environment.
  • Method Advancement: The novel green analytical methods show great promise. Their application could be expanded to directly monitor Cloperastine in complex environmental water samples, not just spiked plasma.

I hope this structured overview provides a solid foundation for your comparative guide. The field of green analytical chemistry for pharmaceuticals is actively evolving, and these methods represent a positive step toward reducing the environmental footprint of chemical analysis itself.

References

×

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

365.1313198 Da

Monoisotopic Mass

365.1313198 Da

Boiling Point

178-180

Heavy Atom Count

24

UNII

PI4N7C63ND

Related CAS

3703-76-2 (Parent)

Other CAS

3703-76-2

Wikipedia

Cloperastine

Dates

Last modified: 08-15-2023
Serrano M, Sanz-Cuesta M, Villaronga M, Hayek LF, Perez-Duenas B: Cloperastine-based cough syrup and acute dystonic reactions. Dev Med Child Neurol. 2012 Mar;54(3):287. doi: 10.1111/j.1469-8749.2011.04105.x. [PMID:22324643]

Explore Compound Types